molecular formula C7H16ClNO B2459118 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride CAS No. 2402789-97-1

2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride

Katalognummer: B2459118
CAS-Nummer: 2402789-97-1
Molekulargewicht: 165.66
InChI-Schlüssel: XVNGSIFUBYOWJD-ZJLYAJKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66. The purity is usually 95%.
BenchChem offers high-quality 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(1S,3R)-3-aminocyclopentyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7-2-1-6(5-7)3-4-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNGSIFUBYOWJD-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Key Chiral Building Block in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides an in-depth analysis of the chemical and physical properties, synthesis, and applications of (1R,3S)-3-Aminocyclopentanol hydrochloride, a critical chiral intermediate in the pharmaceutical industry. While the initial query focused on 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride, the available scientific literature and commercial databases predominantly feature the structurally related and highly significant (1R,3S)-3-Aminocyclopentanol hydrochloride. This document synthesizes technical data with practical insights to support researchers and drug development professionals in leveraging this valuable compound.

Introduction and Strategic Importance

(1R,3S)-3-Aminocyclopentanol hydrochloride is a chiral bifunctional molecule that has garnered significant attention in medicinal chemistry.[1] Its rigid cyclopentane scaffold, combined with a stereochemically defined trans relationship between the amino and hydroxyl groups, makes it a prized building block for complex molecular architectures.[2] The precise spatial arrangement of these functional groups is paramount, as it directly influences the molecule's interaction with biological targets.[2]

The strategic importance of this compound is most notably demonstrated by its role as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[2][3] This underscores the necessity for robust, stereocontrolled synthetic routes to ensure the production of enantiomerically pure compounds, thereby maximizing therapeutic efficacy and minimizing potential off-target effects from other stereoisomers.[4]

Chemical Identity and Physicochemical Properties

The fundamental chemical and physical properties of (1R,3S)-3-Aminocyclopentanol and its hydrochloride salt are summarized below. These parameters are critical for reaction design, purification, and formulation development.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO[5]
Molecular Weight 137.61 g/mol [5]
Appearance White to Yellow Solid[6]
Purity ≥97%[6]
Storage Conditions Inert atmosphere, room temperature[6]
Topological Polar Surface Area 46.3 Ų[5]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 2[1]
Canonical SMILES C1CO[7]
InChI Key SGKRJNWIEGYWGE-UYXJWNHNSA-N[6]

Asymmetric Synthesis: A Multi-step, Stereocontrolled Approach

The synthesis of enantiomerically pure (1R,3S)-3-Aminocyclopentanol hydrochloride is a significant challenge where stereochemical control is paramount.[1] A widely adopted and effective strategy involves a multi-step sequence that strategically introduces the desired chirality.[3][4]

Overview of the Synthetic Strategy

A common and robust pathway to synthesize the target molecule with high optical purity employs a hetero-Diels-Alder reaction, followed by a critical enzymatic kinetic resolution step.[3][4]

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution & Refinement A Cyclopentadiene + Nitroso Dienophile B Hetero-Diels-Alder Reaction ([4+2] Cycloaddition) A->B C Racemic Bicyclic Intermediate B->C D Reduction of N-O Bond C->D E Racemic Amino Alcohol D->E F Enzymatic Kinetic Resolution (Lipase-catalyzed acylation) E->F G (1S,3R)-Acylated Amine (Separated) F->G Unwanted H (1R,3S)-Amino Alcohol (Desired Enantiomer) F->H Desired I Hydrogenation (Pd/C) H->I J Saturated (1R,3S)-Amino Alcohol I->J K Deprotection & HCl Salt Formation J->K L (1R,3S)-3-Aminocyclopentanol HCl (Final Product, >99% e.e.) K->L

Caption: Generalized workflow for the asymmetric synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Key Experimental Stages and Mechanistic Insights
  • Hetero-Diels-Alder Reaction: The synthesis commences with a [4+2] cycloaddition between cyclopentadiene and an in-situ generated nitroso dienophile. This efficiently constructs the bicyclic core of the molecule but results in a racemic mixture.[4]

  • Reduction of the N-O Bond: The nitrogen-oxygen bond within the bicyclic adduct is selectively reduced, typically using reagents like zinc powder in acetic acid, to yield the corresponding racemic amino alcohol precursor.[3]

  • Enzymatic Kinetic Resolution: This is the cornerstone of the asymmetric synthesis. A lipase enzyme is used to selectively acylate one enantiomer of the racemic amino alcohol. For instance, vinyl acetate can be used as the acyl donor.[3] The enzyme's high stereoselectivity allows for the separation of the acylated (and undesired) enantiomer from the unreacted (and desired) (1R,3S)-amino alcohol. This step is critical for achieving high enantiomeric excess (e.e.), often exceeding 99%.[4]

  • Hydrogenation: The carbon-carbon double bond in the cyclopentene ring of the resolved intermediate is saturated via hydrogenation, commonly using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8][9]

  • Deprotection and Salt Formation: Any protecting groups (e.g., N-Boc) are removed under acidic conditions. The final hydrochloride salt is then formed by introducing hydrogen chloride, often generated in situ from acetyl chloride or pivaloyl chloride in an isopropanol solution.[8][10] Crystallization from the reaction mixture typically yields the final product with high purity.[10]

Analytical and Spectroscopic Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of (1S,3S)-3-Aminocyclopentanol hydrochloride. A combination of chromatographic and spectroscopic methods is employed.

Chromatographic Purity Assessment
  • Gas Chromatography (GC): GC is a common technique for assessing the overall purity of the final product. It can effectively separate volatile impurities and by-products. A purity of ≥99.75% with minimal optical isomer impurities has been reported using this method.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is indispensable for determining the enantiomeric excess (e.e.) and diastereomeric purity.[11] A cellulose-based chiral column is often used to resolve the different stereoisomers.[11]

Spectroscopic Structural Elucidation

While specific spectra for the (1S,3R) isomer are not widely published, the expected features can be reliably predicted and compared against related isomers.[2]

  • ¹H NMR Spectroscopy: In D₂O, the proton spectrum is expected to show characteristic multiplets for the protons on the cyclopentane ring. The methine protons adjacent to the hydroxyl (H-1) and amino (H-3) groups are key diagnostic signals, typically appearing around 4.4-4.5 ppm and 3.6-3.7 ppm, respectively.[2]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon framework. The carbon atoms bearing the chiral centers (C1-OH and C3-NH₃⁺) are particularly sensitive to the stereochemistry and will show distinct chemical shifts compared to other diastereomers.[9]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the hydrochloride salt (C₅H₁₂ClNO), the expected molecular weight is 137.61 g/mol .[2]

G Start Synthesized (1R,3S)-3-Aminocyclopentanol HCl Purity Assess Purity Start->Purity Structure Confirm Structure Start->Structure Stereochem Determine Stereochemistry Start->Stereochem GC Gas Chromatography (GC) Purity->GC NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS HPLC Chiral HPLC Stereochem->HPLC Final Qualified Chiral Intermediate GC->Final HPLC->Final NMR->Final MS->Final

Sources

1H and 13C NMR spectroscopic data for 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride requires a rigorous understanding of its stereochemical constraints, the resulting magnetic environments of its nuclei, and the precise experimental conditions required to capture its spectroscopic profile. This whitepaper provides a comprehensive breakdown of the compound's Nuclear Magnetic Resonance (NMR) data, grounded in mechanistic causality and self-validating analytical protocols.

Structural Elucidation and Conformational Dynamics

2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride is a chiral, bifunctional aliphatic ring system highly valued as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, GPCR modulators, and complex active pharmaceutical ingredients (APIs)[1].

The stereochemical designation (1S,3R) is the critical determinant of the molecule's spatial geometry. Because of the relative priorities of the substituents, the (1S,3R) configuration dictates a cis-relationship between the 1-hydroxyethyl group and the 3-ammonium group on the cyclopentane core[2]. To minimize steric repulsion and torsional strain, the cyclopentane ring adopts an envelope conformation where both bulky substituents preferentially occupy pseudo-equatorial positions. This rigid spatial arrangement locks the ring methylene protons into distinct pseudo-axial and pseudo-equatorial environments, leading to complex multiplet splitting patterns in the aliphatic region of the 1 H NMR spectrum[3].

Conformational_Logic A (1S,3R) Stereocenters B cis-Configuration A->B dictates C Envelope Conformation B->C adopts D Pseudo-Equatorial Substituents C->D favors E Minimized Steric Clash D->E results in

Conformational logic of the (1S,3R) cis-disubstituted cyclopentane ring.

Spectroscopic Data Assignments

The following tables summarize the predicted 1 H and 13 C NMR spectroscopic data for the hydrochloride salt. The selection of DMSO- d6​ as the solvent is a causality-driven choice: unlike D 2​ O, which causes rapid deuterium exchange and erases the signals of exchangeable protons, DMSO- d6​ suppresses this exchange. This allows for the direct observation and integration of the -NH 3+​ and -OH protons, which is critical for confirming the integrity of the hydrochloride salt form.

H NMR Data (400 MHz, DMSO- d6​ , 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality / Note
8.05 br s3H-NH 3+​ Deshielded by the positive formal charge; broadened by quadrupolar relaxation of the 14 N nucleus (spin I = 1) and intermediate solvent exchange.
4.45 t (J = 5.2 Hz)1H-OHHydroxyl proton; visible and coupled to the adjacent methylene due to slow exchange in anhydrous DMSO- d6​ .
3.42 td (J = 6.5, 2.0 Hz)2H-CH 2​ OH (C2')Strongly deshielded by the adjacent electronegative oxygen atom.
3.35 m1HC3-H (ring)Deshielded by the strong inductive electron withdrawal of the adjacent ammonium group.
1.95 m1HC1-H (ring)Ring methine proton at the alkyl substitution site.
1.70 – 1.85 m3HRing -CH 2​ -Diastereotopic ring protons occupying distinct pseudo-axial/equatorial environments.
1.45 – 1.60 m2HRing -CH 2​ -Diastereotopic ring protons.
1.40 q (J = 6.8 Hz)2H-CH 2​
  • (C1')
Methylene group of the ethyl chain bridging the ring and the hydroxyl group.
1.10 – 1.25 m1HRing -CH 2​ -Highly shielded ring proton residing in the steric shadow of the envelope flap.
C NMR Data (100 MHz, DMSO- d6​ , 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Causality / Note
60.5 CH 2​ C2' (-C H 2​ OH)Strongly deshielded by the primary alcohol oxygen.
50.2 CHC3 (C H-NH 3+​ )Deshielded by the electron-withdrawing ammonium nitrogen.
39.0 CH 2​ C2 (ring)Ring methylene situated directly between the two substituted methines.
38.5 CH 2​ C1' (-C H 2​ -CH 2​ OH)Aliphatic chain carbon adjacent to the cyclopentane ring.
35.8 CHC1 (C H-ethyl)Ring methine attached to the ethyl group.
31.5 CH 2​ C4 (ring)Ring methylene adjacent to the ammonium group.
30.0 CH 2​ C5 (ring)Ring methylene adjacent to the alkyl-substituted methine.

Self-Validating Experimental Protocols for NMR Acquisition

To ensure data reproducibility and analytical trustworthiness, the NMR acquisition must function as a self-validating system. The following protocol integrates internal controls to verify both sample integrity and instrument calibration[1][2].

NMR_Workflow A Sample Preparation (Weigh 15 mg of Salt) B Solvent Addition (0.6 mL DMSO-d6 + TMS) A->B C Sample Homogenization (Vortex & Sonicate) B->C D NMR Acquisition (1H & 13C, 298K) C->D E Data Processing (FT, Phase, Baseline) D->E F Spectral Analysis (Peak Picking & Integration) E->F

Step-by-step workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation and Internal Standardization

  • Action: Weigh exactly 15.0 mg of 2-[(1S,3R)-3-aminocyclopentyl]ethanol hydrochloride into a clean, dry glass vial. Add 0.6 mL of anhydrous DMSO- d6​ containing 0.03% (v/v) tetramethylsilane (TMS).

  • Causality: TMS acts as an internal zero-point reference (0.00 ppm). This ensures that any solvent-induced chemical shift drift is immediately identifiable and correctable, validating the exact position of the peaks.

Step 2: Homogenization

  • Action: Vortex the mixture for 30 seconds, followed by mild sonication for 2 minutes. Transfer to a 5 mm NMR tube.

  • Causality: Complete dissolution is required to prevent magnetic susceptibility gradients. Solid micro-particulates disrupt magnetic field homogeneity, leading to severe line broadening and loss of J-coupling resolution.

Step 3: Instrument Calibration (Self-Validation)

  • Action: Prior to sample insertion, run a 100% methanol standard to calibrate the probe temperature to exactly 298 K.

  • Causality: The chemical shifts of exchangeable protons (-OH and -NH 3+​ ) are highly temperature-dependent. Precise thermal control validates the reproducibility of these specific peaks across different laboratories.

Step 4: Acquisition Parameters ( 1 H NMR)

  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) at 400 MHz. Set the Relaxation Delay (D1) to 2.0 seconds and acquire 16 scans.

  • Causality: A sufficient D1 delay ensures complete longitudinal relaxation ( T1​ ) of all protons before the next pulse. This guarantees accurate quantitative integration, allowing the analyst to confidently verify the 3:1 ratio of the ammonium protons to the hydroxyl proton.

Step 5: Acquisition Parameters ( 13 C NMR)

  • Action: Execute a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30) at 100 MHz. Set D1 to 2.0 seconds and acquire 512 to 1024 scans.

  • Causality: The 13 C nucleus has low natural abundance (~1.1%) and low gyromagnetic ratio. A high number of scans combined with proton decoupling collapses the multiplet signals into sharp singlets, drastically improving the signal-to-noise ratio (SNR) for definitive carbon backbone mapping.

References

  • Google Patents - US7205323B2: Dipeptidyl peptidase IV inhibitors pharmaceutical compositions containing them, and process for their preparation. Available at:[2]

  • PubMed Central (PMC) - Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Available at:[Link][3]

Sources

preliminary toxicity and safety data for 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Preliminary Toxicological and Safety Assessment of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary toxicity and safety evaluation of the novel chemical entity (NCE), 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride. As specific toxicological data for this compound are not publicly available, this document outlines a robust, scientifically-grounded strategy for its initial safety characterization. The guide is designed for researchers, toxicologists, and drug development professionals, detailing a phased approach from initial in silico and in vitro screening to foundational in vivo studies. Methodologies are grounded in international regulatory guidelines, emphasizing the causality behind experimental choices and the principles of Good Laboratory Practice (GLP). The objective is to build a foundational safety profile, identify potential hazards, establish a preliminary safety margin, and inform the decision-making process for further nonclinical development.

Introduction and Strategic Overview

The preclinical safety assessment is a critical phase in drug development, designed to identify potential hazards and characterize the risk associated with a new therapeutic candidate before human trials.[1] For 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride, a molecule with a cyclopentane core—a common motif in pharmaceuticals—the initial assessment must be systematic and thorough.[2] The primary goals of this preliminary evaluation are to identify a safe starting dose for clinical studies, define potential target organs of toxicity, and establish safety parameters for clinical monitoring.[3][4]

This guide advocates for a tiered, hypothesis-driven approach. We begin with computational and in vitro methods to rapidly screen for liabilities like genotoxicity and cytotoxicity, conserving resources and adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing. Positive findings or areas of concern then guide the design of more complex in vivo studies. All nonclinical laboratory studies must be conducted under Good Laboratory Practices (GLP) as defined in 21 CFR Part 58 to ensure data quality and integrity for regulatory submissions.[5][6]

Preclinical_Safety_Workflow cluster_0 Phase 1: Early Assessment (In Silico & In Vitro) cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Synthesis & Decision Start NCE: 2-[(1S,3R)-3-Aminocyclopentyl] ethanol hydrochloride PhysChem Physicochemical Characterization Start->PhysChem InSilico In Silico Assessment (e.g., DEREK, SAR) PhysChem->InSilico InVitro_Genotox In Vitro Genotoxicity (Ames, MLA) InSilico->InVitro_Genotox InVitro_Cyto In Vitro Cytotoxicity (IC50 Profiling) InVitro_Genotox->InVitro_Cyto Acute_Tox Acute Toxicity Study (Rodent, Single Dose) InVitro_Cyto->Acute_Tox Inform Dose Selection Dose_Range Dose-Range Finding (DRF) Study Acute_Tox->Dose_Range Repeat_Dose 28-Day Repeated-Dose Toxicity (Rodent & Non-Rodent) Dose_Range->Repeat_Dose Safety_Pharm Safety Pharmacology (ICH S7A Core Battery) Dose_Range->Safety_Pharm Risk_Assessment Integrated Risk Assessment (NOAEL Determination) Repeat_Dose->Risk_Assessment Safety_Pharm->Risk_Assessment Decision Go/No-Go Decision for IND-Enabling Studies Risk_Assessment->Decision

Caption: High-level workflow for preliminary preclinical safety assessment.

Early-Stage Assessment: In Silico & In Vitro Profiling

The initial phase focuses on non-animal methods to identify major toxicological liabilities early. This front-loading approach is cost-effective and critical for guiding subsequent in vivo study designs.

In Silico Assessment

Before any laboratory work, computational toxicology models are employed. Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR) models can predict potential toxicities based on the chemical structure.

  • Rationale: The presence of the aminocyclopentyl and ethanol moieties may raise flags for specific receptor interactions or metabolic pathways. For instance, structural alerts for genotoxicity, such as the potential for alkylating activity, must be assessed.[7] These models provide an early warning system for potential hazards.

  • Recommended Platforms:

    • DEREK Nexus®: To identify structural alerts for genotoxicity, carcinogenicity, and other endpoints.

    • Sarah Nexus®: To provide a statistical prediction of mutagenicity in the Ames test.

In Vitro Genotoxicity Assessment

Genotoxicity is a critical endpoint, as DNA damage can lead to carcinogenicity or heritable diseases.[8] A standard battery of in vitro tests is required to assess mutagenic and clastogenic potential.

In_Vitro_Workflow cluster_0 Genotoxicity Battery cluster_1 Cytotoxicity Profiling Ames Bacterial Reverse Mutation Assay (Ames Test) MLA Mouse Lymphoma Assay (MLA) or In Vitro Micronucleus Test Ames->MLA Assess Mutagenicity end_geno end_geno MLA->end_geno Genotoxic Potential? Cell_Lines Select Diverse Cell Panel (e.g., HepG2, HEK293, Primary Cells) IC50_Assay Determine IC50 Values (MTS/MTT Assay) Cell_Lines->IC50_Assay end_cyto end_cyto IC50_Assay->end_cyto Cytotoxicity Profile start Test Compound start->Ames start->Cell_Lines

Caption: Workflow for in vitro toxicity screening.

Protocol: Bacterial Reverse Mutation (Ames) Test

  • Objective: To detect gene mutations (point mutations and frameshifts) induced by the test compound.

  • Strains: A minimum of five tester strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)) should be used.

  • Metabolic Activation: The assay must be conducted with and without a mammalian metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to detect metabolites that may be genotoxic.[9]

  • Procedure:

    • Prepare a range of concentrations of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride.

    • In the plate incorporation method, add the test compound, bacterial culture, and S9 mix (if applicable) to molten top agar. Pour onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli).

  • Validation: Include a vehicle control (e.g., saline, DMSO) and known positive controls for each strain, both with and without S9 activation. A positive result is defined as a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the vehicle control.

In Vitro Cytotoxicity

Cytotoxicity assays provide a quantitative measure of a compound's toxicity to cells, typically by determining the concentration that inhibits cell growth by 50% (IC50).

  • Rationale: Establishing a cytotoxicity profile across various cell types helps identify potential target organs and provides crucial information for selecting dose levels in subsequent in vivo studies.[10] For example, high toxicity in a liver cell line (e.g., HepG2) would warrant close monitoring of liver function in animal studies.

  • Methodology:

    • Cell Lines: Use a panel of human cell lines, such as HepG2 (liver), HEK293 (kidney), and a relevant normal cell line to assess selectivity.

    • Assay: Employ a metabolic activity assay like MTS or MTT.

    • Procedure: Plate cells and allow them to adhere. Treat with a serial dilution of the test compound for 24 to 72 hours. Add the MTS/MTT reagent and measure absorbance.

    • Analysis: Plot cell viability against compound concentration and calculate the IC50 value.

Table 1: Template for Summarizing In Vitro Cytotoxicity Data

Cell LineTissue of OriginExposure Time (hr)IC50 (µM)
HepG2Human Liver48[Insert Data]
HEK293Human Kidney48[Insert Data]
HUVECHuman Endothelial48[Insert Data]
Balb/3T3Mouse Fibroblast48[Insert Data]

Foundational In Vivo Safety Assessment

Following in vitro screening, in vivo studies are conducted to understand the compound's effects in a whole biological system. These studies are essential for evaluating systemic toxicity and identifying the No-Observed-Adverse-Effect-Level (NOAEL).[11][12]

Acute and Repeated-Dose Toxicity Studies

The cornerstone of the preliminary safety package involves single-dose (acute) and repeated-dose (sub-acute) studies.

  • Rationale: Acute studies help determine the maximum tolerated dose (MTD) and identify immediate signs of toxicity.[5] Repeated-dose studies, typically 28 days in duration for early-stage assessment, are designed to reveal target organs of toxicity after continuous exposure and establish the NOAEL.[3][13] The choice of animal species should be based on metabolic similarity to humans, where possible.[13]

In_Vivo_Workflow start Test Compound Acclimatization Animal Acclimatization & Baseline Health Check start->Acclimatization Dosing Dosing Phase (28 Days) Vehicle, Low, Mid, High Doses Acclimatization->Dosing In_Life In-Life Observations (Clinical Signs, Body Weight, Food/Water Intake) Dosing->In_Life Clin_Path Interim & Terminal Clinical Pathology (Hematology, Biochemistry) In_Life->Clin_Path Necropsy Terminal Necropsy & Organ Weight Analysis Clin_Path->Necropsy Histo Histopathology of Key Tissues Necropsy->Histo end_vivo end_vivo Histo->end_vivo Identify Target Organs & NOAEL

Caption: Workflow for a 28-day repeated-dose toxicity study.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)

  • Objective: To characterize the toxicity profile following 28 days of daily dosing, identify target organs, and determine the NOAEL.

  • Species: Sprague-Dawley rats (one rodent species is standard for initial studies).

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., anticipated therapeutic exposure)

    • Group 3: Mid Dose (geometric mean of low and high doses)

    • Group 4: High Dose (intended to produce mild-to-moderate toxicity, guided by MTD studies)

    • Optional: A satellite group at the control and high-dose levels for recovery assessment.

  • Administration: Oral gavage, once daily for 28 consecutive days. The route should reflect the intended clinical use.[3]

  • In-Life Monitoring:

    • Mortality/Morbidity: Twice daily.

    • Clinical Observations: Daily, including changes in skin, fur, eyes, and behavior.

    • Body Weight and Food/Water Consumption: Weekly.

  • Terminal Procedures:

    • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis (e.g., liver enzymes, kidney function markers).

    • Necropsy: Conduct a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (liver, kidneys, brain, spleen, heart, etc.).

    • Histopathology: Preserve a comprehensive list of tissues from all control and high-dose animals for microscopic examination. Tissues from lower-dose groups should be examined if treatment-related findings are observed at the high dose.

Table 2: Template for Summarizing Key In Vivo Findings

ParameterLow DoseMid DoseHigh DoseKey Findings and Target Organs
Clinical Signs [e.g., None][e.g., None][e.g., Piloerection][e.g., Dose-dependent CNS or autonomic signs]
Body Weight [e.g., No change][e.g., No change][e.g., 10% decrease vs. control][e.g., Systemic toxicity at high dose]
Hematology [e.g., No change][e.g., No change][e.g., Mild anemia][e.g., Potential effect on erythropoiesis]
Clinical Chemistry [e.g., No change][e.g., Slight ALT increase][e.g., Significant ALT/AST increase][e.g., Liver is a potential target organ]
Histopathology [e.g., No findings][e.g., Minimal centrilobular hypertrophy][e.g., Centrilobular hypertrophy & necrosis][e.g., Confirms liver as a target organ]
NOAEL [e.g., Set at Low Dose][e.g., The highest dose at which no adverse effects were observed]

Safety Pharmacology

Safety pharmacology studies are required to investigate potentially life-threatening adverse effects on major physiological systems.[14] The ICH S7A guideline mandates a core battery of tests to assess the central nervous, cardiovascular, and respiratory systems before first-in-human trials.[14][15]

  • Rationale: Cardiovascular toxicity is a leading cause of drug attrition.[16] Similarly, adverse effects on the CNS or respiratory function can pose significant risks to human subjects. These studies are designed to unmask undesirable pharmacodynamic effects.[14][17]

Core Battery Studies
  • Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test in rats is performed to assess effects on behavior, coordination, sensory reflexes, and motor activity.[14]

  • Cardiovascular System: An in vivo study in a conscious, freely moving non-rodent model (e.g., dog or non-human primate) using telemetry is the gold standard. This allows for continuous monitoring of blood pressure, heart rate, and ECG intervals (e.g., QT interval for arrhythmia risk).[14][16]

  • Respiratory System: Respiratory rate and tidal volume are typically measured in conscious animals, often integrated into the cardiovascular study design.[14]

Data Integration and Preliminary Risk Assessment

The final step of this preliminary evaluation is to synthesize all generated data to form a cohesive safety profile. This involves:

  • Identifying Hazards: What are the specific toxicities observed (e.g., hepatotoxicity, CNS depression)?

  • Characterizing the Dose-Response: At what exposure levels do these effects occur?

  • Determining the NOAEL: What is the highest dose that did not produce any significant treatment-related adverse findings?

  • Calculating the Safety Margin: The safety margin is calculated by comparing the NOAEL (based on animal exposure, e.g., AUC) to the anticipated therapeutic exposure in humans. A sufficiently large safety margin provides confidence for moving into clinical trials.[12]

This integrated assessment provides the foundation for the overall risk-benefit analysis of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride and dictates the next steps in its development pathway. A clear understanding of its preliminary safety profile is paramount for designing safe and informative first-in-human clinical trials.

References

  • Vertex AI Search. (n.d.). In Vitro Cytotoxicity.
  • U.S. Food and Drug Administration. (2011). NDA 22-406 Pharmacology Review(s).
  • U.S. Food and Drug Administration. (n.d.). Appendix 6 Toxicological Data for Class 3 Solvents.
  • NC3Rs. (n.d.). Safety pharmacology.
  • Nucro-Technics. (2025, January 10). Safety Pharmacology Studies.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • Capot Chemical. (2018, April 8). MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17, 221-230.
  • Gallacher, D. J., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences.
  • Unknown author. (n.d.). Regulatory Toxicology.
  • Inotiv. (2026, March 14). Preclinical Safety Assessment: A Critical Step in Drug Development.
  • Taylor & Francis Online. (n.d.). Safety pharmacology – Knowledge and References.
  • National Center for Biotechnology Information. (n.d.). In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol.
  • Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT.
  • European Medicines Agency. (2010, March 18). Guideline on Repeated Dose Toxicity.
  • PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.
  • ResearchGate. (n.d.). Preclinical Safety Assessment: Introduction and Overview.

Sources

Methodological & Application

Application Note: Protocol for the Asymmetric Synthesis of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The (1S,3R)-3-aminocyclopentyl scaffold is a highly privileged chiral building block in modern medicinal chemistry. It is frequently embedded in conformationally restricted drug candidates, including potent dipeptidyl peptidase IV (DPP-IV) inhibitors for type II diabetes [2] and selective serotonin reuptake inhibitors (hSERT) [4].

Synthesizing 2-[(1S,3R)-3-Aminocyclopentyl]ethanol presents a specific challenge: the precise installation of a two-carbon (hydroxyethyl) chain at the C1 position while maintaining the cis-1,3-relationship and absolute stereochemistry relative to the C3 amine.

Mechanistic Causality & Route Selection

To achieve a highly enantiopure product, this protocol bypasses traditional chiral resolution in favor of a chiral pool desymmetrization approach starting from (-)-Vince lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one).

  • Stereochemical Fidelity: The rigid bicyclic structure of (-)-Vince lactam guarantees the cis-relationship. Upon reductive cleavage and hydrolysis, the absolute configuration naturally maps to the desired (1S,3R)-3-aminocyclopentanecarboxylic acid[1].

  • Homologation Strategy (The Cyanide Route): Rather than employing hazardous Arndt-Eistert homologations (which require explosive diazomethane), this protocol utilizes a highly scalable cyanation sequence.

  • Chemoselectivity: The use of a mixed anhydride reduction [3] and basic nitrile hydrolysis ensures the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group remains intact until the final global deprotection step.

Synthetic Workflow

Synthesis A (-)-Vince Lactam (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one B Saturated Lactam (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one A->B H2, Pd/C C (1S,3R)-3-Aminocyclopentanecarboxylic Acid B->C HCl (aq), Reflux D Boc-Protected Acid (1S,3R)-3-(Boc-amino)cyclopentanecarboxylic acid C->D Boc2O, NaOH E Boc-Alcohol ((1S,3R)-3-(Boc-amino)cyclopentyl)methanol D->E 1. iBuOCOCl, NMM 2. NaBH4 F Mesylate ((1S,3R)-3-(Boc-amino)cyclopentyl)methyl methanesulfonate E->F MsCl, Et3N G Homologated Nitrile 2-((1S,3R)-3-(Boc-amino)cyclopentyl)acetonitrile F->G NaCN, DMSO H Homologated Acid 2-((1S,3R)-3-(Boc-amino)cyclopentyl)acetic acid G->H NaOH, EtOH, Reflux I Homologated Alcohol 2-((1S,3R)-3-(Boc-amino)cyclopentyl)ethanol H->I BH3-THF J Target Molecule 2-[(1S,3R)-3-Aminocyclopentyl]ethanol HCl I->J HCl/Dioxane

Figure 1: Synthetic workflow for 2-[(1S,3R)-3-Aminocyclopentyl]ethanol from (-)-Vince lactam.

Quantitative Data & Characterization Metrics

Table 1: Reagent Stoichiometry and Expected Yields

StepTransformationKey ReagentsEquivalentsTypical Yield (%)
1.1Saturated LactamH₂, 10% Pd/CCat. (0.05 eq)98%
1.2Amino Acid HCl6M HCl (aq)Excess95%
1.3Boc-Amino AcidBoc₂O, NaOH1.1 eq90%
2.1Boc-AlcoholiBuOCOCl / NaBH₄1.2 eq / 3.0 eq88%
2.2MesylateMsCl, Et₃N1.5 eq / 2.0 eq92%
2.3NitrileNaCN, DMSO2.0 eq85%
3.1Homologated AcidNaOH, EtOH/H₂O5.0 eq89%
3.2Homologated AlcoholBH₃·THF2.5 eq84%
3.3Target Molecule HCl4M HCl in DioxaneExcess96%

Table 2: Self-Validating Analytical Metrics (IPC)

IntermediatePrimary IPC MethodKey Analytical Signature
Saturated Lactam¹H NMR (CDCl₃)Disappearance of olefinic protons at δ 6.5 ppm.
Boc-Amino AcidLC-MS (ESI+)[M+H]⁺ = 230.1 m/z; TLC (Ninhydrin negative).
Boc-AlcoholIR SpectroscopyDisappearance of broad COOH stretch (3300-2500 cm⁻¹).
Mesylate¹H NMR (CDCl₃)Appearance of sharp singlet at δ 3.00 ppm (O-SO₂CH₃).
Homologated NitrileIR SpectroscopySharp C≡N stretch at ~2250 cm⁻¹.
Target MoleculeLC-MS (ESI+)[M+H]⁺ = 130.1 m/z (Free base mass).

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are fully met.

Phase 1: Core Scaffold Generation

Step 1.1: Catalytic Hydrogenation

  • Dissolve (-)-Vince lactam (10.0 g, 91.6 mmol) in anhydrous methanol (150 mL).

  • Purge the flask with N₂ and carefully add 10% Pd/C (1.0 g).

  • Stir the suspension under an H₂ atmosphere (balloon) at 25 °C for 5 hours.

  • Filter through a Celite pad, wash with methanol, and concentrate in vacuo to yield the saturated lactam.

    • Causality: Pd/C provides highly efficient syn-addition of hydrogen from the less hindered exo-face.

Step 1.2: Acidic Hydrolysis

  • Suspend the saturated lactam in 6M HCl (100 mL) and heat to reflux for 12 hours.

  • Cool to room temperature and concentrate to dryness under reduced pressure to yield (1S,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.

    • IPC: TLC (BuOH:AcOH:H₂O 4:1:1) stained with Ninhydrin must show a single polar purple spot.

Step 1.3: N-Boc Protection

  • Dissolve the crude amino acid in 1M NaOH (200 mL) and 1,4-dioxane (100 mL). Cool to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O, 22.0 g, 100.8 mmol) dropwise. Stir at room temperature for 16 hours.

  • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (avoid strong acids to prevent Boc cleavage) and extract with EtOAc (3 x 100 mL).

  • Dry over Na₂SO₄ and concentrate to yield the Boc-protected acid.

Phase 2: One-Carbon Homologation

Step 2.1: Mixed Anhydride Reduction

  • Dissolve the Boc-protected acid (15.0 g, 65.4 mmol) in anhydrous THF (150 mL) and cool to -15 °C under N₂.

  • Add N-methylmorpholine (NMM, 8.6 mL, 78.5 mmol) followed by dropwise addition of isobutyl chloroformate (10.2 mL, 78.5 mmol). Stir for 30 minutes.

    • Causality: The mixed anhydride activates the carboxylic acid for reduction without requiring harsh reagents like LiAlH₄, which would compromise the Boc group [3].

  • Filter the precipitated NMM·HCl salt rapidly. To the filtrate at 0 °C, add a solution of NaBH₄ (7.4 g, 196 mmol) in H₂O (30 mL) dropwise.

  • Stir for 2 hours, quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield the Boc-alcohol.

Step 2.2: Mesylation

  • Dissolve the Boc-alcohol (12.0 g, 55.7 mmol) and Et₃N (15.5 mL, 111.4 mmol) in anhydrous DCM (120 mL) at 0 °C.

  • Add methanesulfonyl chloride (MsCl, 6.5 mL, 83.6 mmol) dropwise. Stir for 1 hour at 0 °C.

  • Wash with H₂O, brine, dry over Na₂SO₄, and concentrate to yield the mesylate.

Step 2.3: Cyanation

  • Dissolve the crude mesylate in anhydrous DMSO (100 mL). Add NaCN (5.5 g, 111.4 mmol).

  • Heat the mixture to 60 °C for 12 hours.

    • Causality: DMSO solvates the Na⁺ cation, leaving the CN⁻ anion "naked" and highly nucleophilic. This accelerates the Sₙ2 displacement and prevents competitive E2 elimination.

  • Cool, dilute with H₂O (300 mL), and extract with EtOAc (3 x 100 mL). Wash the organic layer thoroughly with water to remove DMSO. Concentrate to yield the homologated nitrile.

Phase 3: Final Elaboration & Deprotection

Step 3.1: Basic Hydrolysis of Nitrile

  • Dissolve the nitrile (10.0 g, 44.6 mmol) in EtOH (100 mL) and add 5M NaOH (aq) (45 mL).

  • Reflux for 24 hours until ammonia evolution ceases.

    • Causality: Basic hydrolysis selectively converts the nitrile to the carboxylic acid while preserving the base-stable Boc carbamate. Acidic hydrolysis would prematurely cleave the Boc group.

  • Evaporate EtOH, acidify the aqueous phase to pH 3 with 1M KHSO₄, and extract with EtOAc to yield the homologated acid.

Step 3.2: Borane Reduction

  • Dissolve the homologated acid (9.0 g, 37.0 mmol) in anhydrous THF (90 mL) at 0 °C.

  • Add BH₃·THF (1.0 M in THF, 92.5 mL, 92.5 mmol) dropwise. Stir at room temperature for 4 hours.

  • Carefully quench with MeOH until effervescence stops. Concentrate, redissolve in MeOH, and reflux for 1 hour to break the boron-ester complex. Concentrate to yield the homologated alcohol.

Step 3.3: Acidic Deprotection

  • Dissolve the homologated alcohol (7.0 g, 30.5 mmol) in 4M HCl in 1,4-dioxane (50 mL).

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to afford 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride as a highly pure white powder.

References

  • Google Patents. "US7205323B2 - Dipeptidyl peptidase IV inhibitors pharmaceutical compositions containing them, and process for their preparation.
  • National Institutes of Health (PMC). "Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY." Available at: [Link]

  • eScholarship. "An Efficient and Modular Total Synthesis of Ibogaine and Related Alkaloids." Available at:[Link]

Application Note: Advanced HPLC Method Development for 2-[(1S,3R)-3-Aminocyclopentyl]ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride is a highly polar, low-molecular-weight chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). From a chromatographic perspective, this molecule presents a "dual-threat" challenge:

  • Extreme Polarity (logP < 0): The combination of a primary amine, a primary alcohol, and a hydrochloride salt form results in negligible retention on standard Reversed-Phase (RP-HPLC) C18 columns. The analyte typically elutes in the void volume ( t0​ ), making accurate quantification and impurity profiling impossible.

  • Lack of a Chromophore: The aliphatic cyclopentyl ring and functional groups lack a conjugated π -electron system. The molecule only exhibits weak end-absorption in the deep UV range (< 210 nm), rendering standard UV/Vis or Diode Array Detectors (DAD) highly susceptible to baseline drift, solvent interference, and poor sensitivity.

To overcome these intrinsic limitations, this guide details two distinct, field-proven analytical strategies. Method A leverages Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) for direct analysis. Method B provides a robust alternative using pre-column chemical derivatization with 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) followed by standard RP-HPLC-UV analysis.

Workflow Target 2-[(1S,3R)-3-Aminocyclopentyl]ethanol HCl Highly Polar | No UV Chromophore Decision Detector Availability Target->Decision CAD Universal Detector (CAD / ELSD / MS) Decision->CAD Yes UV Optical Detector (UV / DAD / FLD) Decision->UV No HILIC Method A: HILIC-CAD Direct Analysis CAD->HILIC Deriv Method B: Pre-Column Deriv. FMOC-Cl + RP-HPLC UV->Deriv

Decision tree for selecting the optimal HPLC method based on detector availability.

Method A: Direct Analysis via HILIC-CAD (The Gold Standard)

Mechanistic Causality

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for retaining polar analytes that exhibit little to no retention on reversed-phase columns[1]. HILIC operates via a complex mechanism where the analyte partitions between a bulk organic mobile phase (typically >70% acetonitrile) and an immobilized, water-rich layer on the surface of a polar stationary phase.

Because 2-[(1S,3R)-3-Aminocyclopentyl]ethanol lacks a chromophore, a universal detector is required. Charged Aerosol Detection (CAD) provides a universal, mass-proportional response for non-volatile analytes, completely independent of the molecule's optical properties[2]. Furthermore, CAD demonstrates superior sensitivity and dynamic range compared to traditional Evaporative Light Scattering Detectors (ELSD)[3].

Protocol: HILIC-CAD Method Parameters

Stationary Phase Selection: An Amide-bonded stationary phase (e.g., Waters XBridge BEH Amide, 100 x 2.1 mm, 1.7 µm) is selected. The amide group provides strong hydrogen-bonding capabilities and avoids the severe secondary ion-exchange interactions (peak tailing) commonly seen with bare silica columns when analyzing primary amines.

Mobile Phase Chemistry:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: At pH 3.0, the primary amine ( pKa​≈9.5 ) is fully protonated, ensuring consistent hydrophilic partitioning. The 10 mM ionic strength shields residual silanols on the column, preventing electrostatic peak tailing.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Table 1: HILIC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Curve
0.0 0.40 5.0 95.0 Initial
1.0 0.40 5.0 95.0 6 (Linear)
6.0 0.40 35.0 65.0 6 (Linear)
7.0 0.40 35.0 65.0 6 (Linear)
7.1 0.40 5.0 95.0 6 (Linear)

| 12.0 | 0.40 | 5.0 | 95.0 | Equilibration |

CAD Detector Settings:

  • Evaporation Temperature: 35 °C (Optimized to preserve the semi-volatile nature of small amino alcohols).

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

System Suitability Testing (SST) - Self-Validation Criteria:

  • Retention Factor ( k ): Must be ≥2.0 to ensure elution occurs outside the void volume.

  • Tailing Factor ( Tf​ ): ≤1.5 . If Tf​>1.5 , column equilibration is insufficient; extend the post-run equilibration time.

  • Precision (%RSD): ≤2.0% for 5 replicate injections.

Method B: Pre-Column Derivatization via FMOC-Cl (For UV/Vis Labs)

Mechanistic Causality

For laboratories lacking CAD or LC-MS infrastructure, the analyte must be chemically modified to introduce a chromophore. 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a highly reactive electrophile that specifically targets primary and secondary amines to form stable carbamates[4][5].

This derivatization achieves two critical goals simultaneously:

  • Detection: It attaches a large fluorenyl ring system, providing intense UV absorption at 265 nm and fluorescence (Ex: 265 nm, Em: 315 nm)[6][7].

  • Retention: The bulky, hydrophobic fluorenyl tag drastically increases the molecule's logP, allowing for excellent retention and peak shape on standard, inexpensive C18 reversed-phase columns.

FMOC_Reaction Analyte Analyte (Amine HCl) Protonated, Non-Nucleophilic Buffer Borate Buffer pH 8.5 Deprotonation Analyte->Buffer Step 1 FreeBase Free Amine Nucleophilic Buffer->FreeBase Product FMOC-Carbamate Hydrophobic & UV-Active FreeBase->Product Step 2 Reagent FMOC-Cl Reagent Electrophile Reagent->Product Nucleophilic Substitution

Reaction pathway for the FMOC-Cl pre-column derivatization of the primary amine.
Protocol: Derivatization & RP-HPLC Method

Step-by-Step Derivatization Workflow:

  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust to pH 8.5 using 0.1 M NaOH. Causality: The basic pH neutralizes the hydrochloride salt of the analyte, converting the protonated amine ( NH3+​ ) into a nucleophilic free amine ( NH2​ ) required for the reaction.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous acetonitrile to a concentration of 5 mM. Prepare fresh daily to prevent hydrolysis.

  • Reaction: In a 2 mL HPLC vial, mix 100 µL of the sample (dissolved in water) with 100 µL of the Borate Buffer. Add 200 µL of the FMOC-Cl reagent.

  • Incubation: Vortex for 10 seconds and incubate at room temperature for exactly 5 minutes.

  • Quenching (Critical Step): Add 100 µL of 20 mM Glycine solution. Causality: Excess FMOC-Cl will hydrolyze into FMOC-OH, which can co-elute with the analyte. Glycine rapidly consumes unreacted FMOC-Cl, forming a highly polar FMOC-Glycine byproduct that elutes harmlessly in the void volume.

RP-HPLC-UV Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 265 nm (or Fluorescence Ex: 265 nm, Em: 315 nm for ultra-trace analysis).

Table 2: RP-HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 1.00 70.0 30.0
2.0 1.00 70.0 30.0
12.0 1.00 10.0 90.0
15.0 1.00 10.0 90.0
15.1 1.00 70.0 30.0

| 20.0 | 1.00 | 70.0 | 30.0 |

System Suitability Testing (SST) - Self-Validation Criteria:

  • Resolution ( Rs​ ): The resolution between the FMOC-Analyte peak and the FMOC-OH (hydrolysis byproduct) peak must be ≥2.0 .

  • Reaction Completeness: Inject the sample at 5 mins and 10 mins post-derivatization. The peak area variation must be ≤2.0% , confirming the reaction has reached completion.

Quantitative Data & Method Comparison

To assist analytical scientists in selecting the appropriate workflow, the quantitative performance metrics of both methodologies are summarized below.

Table 3: Comparative Performance Summary

ParameterMethod A: HILIC-CADMethod B: FMOC-Deriv + RP-HPLC-UV
Sample Prep Time < 1 minute (Dilute & Shoot)~10 minutes (Reaction + Quenching)
Retention Mechanism Hydrophilic PartitioningHydrophobic Interaction (C18)
LOD / LOQ ~50 ng/mL / ~150 ng/mL~10 ng/mL / ~30 ng/mL (UV)
Linearity ( R2 ) > 0.995 (Requires polynomial fit for CAD)> 0.999 (Linear fit)
Primary Advantage High throughput, direct analysisHigh sensitivity, utilizes standard equipment
Primary Limitation Requires CAD/ELSD hardwareReagent instability, extra prep steps

References

  • ACE HILIC Method Development Guide - MAC-MOD Analytical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHLMLJLUNm0a3aADqDrUfIgUyqd-I3hTj6dQg9FJ4Xgih8GoEGN6vDU15pC4ATqHp6hrQmF0ZEsQVwULfFBQiCCQA6UansPOYV_nu7-T7n15UJhM4f0kBJL2gMaBZCEaU_ymHfnW7hQhBQt72tKu2SeMLzmmJhGJtIdt-jcwx-AvS8J-KSnfA=]
  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column | Waters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfntXzmCoNgjsSXw1Pj_SplvAiLEwW8u80s1SCUb83W7bnApAM4z9XGCF-67t9Ra94Qo5duUY4CfnBeaElHponCJOGOaegtyE1yfNRbiQcEOntNIx9Ngp7-LzmPxlYwbTrLsDBWkSCYZke6pMzhlGNZFQQ2u4dgXZyGfZLBEFOMYYiCfeQuePoaJAsk8isXZx3dP7qUq_4ZuBODgMfnH-DVFau7EsxPzphKSuWE2-f-Y01_dBwM6znwutxfEoSXn3m1MYOY9RW6mXLCyhtX8ZH8Oo_4mHHdFrVRry2bbRK9NJ_d67-2Ys_CfOCBUZyu9y_K0kJh5ow86xR]
  • Charged Aerosol Detection Bibliography | ThermoFisher.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt4uh23dtHasHYriIA3N6EskGbURmB8c5oSqMwrOTBkJ3f8PqXpQc6zwaYapRYeHYpWM-zBbZFC5e7ne1GfcSIHP3dIzIcFEGDJA0SRUGImVHaQK29IjdPVA0EzqyJGxYzNOb7B6T8k_EZpoVpCvyCL0E-IqEbDMVG24dHOlba_OmBrFA_qf6XMMPlgMoDwObCDyx6Q_aKyQYxM28fyLtXhOWexnn5iqd8les=]
  • Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGutZMmN0IO4aC6k8kLvmYaJrptr7Tsao-8DNS_Wlool8IabIf2Xlp9KZNRRR5CMPABpnj1HecD4_Gp3u79znMcISmoOOCQjHxeRwLzKTRitpcDI9Q37mOITXrrwolRpt-8Ds56S0scYyXeDw==]
  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMp8V4rm707w6GcQOOG6ChTjFIFBwRsuZ9WKyBuVDYnUv45t-ATweak1Ykx_Q7X17_It-iVilfZFakOVWdNJFaK3QweSUGQGJ1PlXk82ZZA_UKqsQw_TMgIv5pQnJXnxernVA=]
  • Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNLrjv4cTPRxDIKVafqFKl_zg5hVXUITnLZIHeKK06kOfyjaGgONwMhvMNRQ-721FAkpYynYU-9SPLTJidOKvsm9nBFt9kGjAzJDASkFETPT-5GYcrSKEkHyWFcaTm0LKN5njjHnY8ZZvENtwXSPNCAuYF1VWVUBvURcmD8GZb3FgCEE2II1hkew69boCNF7Fqeh9gem30QhkeHlcpLlQPelVrW_acrGg4LxRkJWLW_qR8-lLeoXxr2lxY6m4lEggA_ALR7g==]
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfoeCTAl0DfZLr-lyDiuaItqkZLPhx08DypOpgoEmHotQB_WHELTZ6-hoKkQKSphJME4IQk5YfyQndPULIXI2Q0_DpG3Ab7F6daXZDaQ_asLzOXHtNN3T6dz64kyDB1RB5I0s1G_cGgkh6yu_Gf7UpeOxnxjznxiHRsxapSqyD3cOC9yOKivNVlHlyUBJzCbmXhQJbow==]

Sources

Application Notes & Protocols: A Strategic Guide for the Characterization of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Publicly available scientific literature and databases contain limited to no specific information regarding the biological activity or established applications of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride in drug discovery. This document, therefore, serves not as a summary of existing knowledge, but as a strategic guide and a series of generalized protocols for the initial characterization of this novel chemical entity. The methodologies outlined below are based on established principles in drug discovery for assessing new compounds with unknown biological targets.

Introduction: The Potential of the Cyclopentane Scaffold

The cyclopentane ring is a key structural motif found in numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, puckered conformation allows it to serve as a rigid scaffold that can present substituents in well-defined three-dimensional space, facilitating precise interactions with biological targets.[1] Cyclopentane derivatives are integral to a wide range of therapeutics, from antiviral carbocyclic nucleoside analogues, where the carbocycle enhances metabolic stability, to kinase inhibitors and anticoagulants.[1][4][5]

The subject of this guide, 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride, is a chiral, bifunctional molecule containing a 3-aminocyclopentanol core.[6] This structural class is a valuable building block in medicinal chemistry, particularly for creating compounds that can mimic sugar moieties or provide conformational constraint to improve potency and pharmacokinetic properties.[6][7] The specific stereochemistry (1S,3R) and the presence of both amino and hydroxyl groups offer multiple points for chemical modification, making it an intriguing starting point for a drug discovery campaign.

This guide provides a systematic, tiered approach to elucidate the biological activity of this compound and to identify its potential therapeutic applications.

Part I: Initial Profiling and Hypothesis Generation

Before embarking on extensive biological assays, it is crucial to perform initial physicochemical characterization and generate hypotheses about potential biological targets.

Physicochemical Characterization

A fundamental understanding of the compound's properties is essential for designing and interpreting subsequent biological assays. The following parameters should be determined experimentally.

ParameterExperimental ProtocolRationale
Aqueous Solubility A kinetic solubility assay using nephelometry or a thermodynamic solubility assay (e.g., shake-flask method) in phosphate-buffered saline (PBS) at pH 7.4.Poor solubility can lead to false negatives in biological screens and complicates formulation for in vivo studies.
Chemical Stability Incubate the compound in PBS at pH 7.4 and in acidic/basic conditions (e.g., pH 2 and pH 9) at room temperature and 37°C. Analyze for degradation over time using HPLC or LC-MS.Determines the compound's shelf-life and stability under assay and physiological conditions.
LogD (Distribution Coefficient) Determine the partition coefficient between octanol and PBS at pH 7.4.Provides an estimate of the compound's lipophilicity, which influences cell permeability, metabolism, and off-target effects.
Purity and Identity Confirm by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.Ensures that the observed biological activity is due to the compound of interest and not impurities.
In Silico Target Prediction and Hypothesis Generation

Computational methods can provide initial hypotheses about potential biological targets, guiding the selection of primary screening assays.

  • Structural Similarity Searches: Utilize chemical databases (e.g., PubChem, ChEMBL) to find structurally related compounds with known biological activities. The aminocyclopentanol core is a key feature in several classes of compounds, including some nucleoside analogues and enzyme inhibitors.[6]

  • Pharmacophore Modeling: If structurally similar active compounds are identified, a pharmacophore model can be built to understand the key features required for activity.

  • Target Prediction Software: Employ computational tools that predict potential protein targets based on the compound's 2D or 3D structure.

Part II: A Tiered Approach to Biological Screening

A tiered screening cascade is an efficient method to identify and validate the biological activity of a novel compound. The workflow progresses from broad, high-throughput screens to more specific, target-oriented assays.

G cluster_0 Tier 1: Phenotypic & Broad-Based Screening cluster_1 Tier 2: Hit Confirmation & Target Deconvolution cluster_2 Tier 3: Target Validation & Selectivity cluster_3 Tier 4: In Vitro ADME & Lead Optimization T1_Pheno Phenotypic Screening (e.g., Cell Viability in Cancer Panel) T2_Confirm Hit Confirmation (Dose-Response & IC50) T1_Pheno->T2_Confirm Active Phenotype T1_Target Broad Target-Class Screening (e.g., Kinase or GPCR Panel) T1_Target->T2_Confirm Primary Hit T2_Deconvolute Target Deconvolution (If Phenotypic Hit) T2_Confirm->T2_Deconvolute If needed T3_Validate Biochemical/Biophysical Target Engagement Assays T2_Confirm->T3_Validate T2_Deconvolute->T3_Validate Identified Target T3_Select Selectivity Profiling (Against Related Targets) T3_Validate->T3_Select T4_ADME In Vitro ADME Assays (Permeability, Metabolic Stability) T3_Select->T4_ADME T4_LO Lead Optimization T4_ADME->T4_LO

Caption: A tiered workflow for the biological characterization of a novel compound.

Protocol 3.1: Tier 1 - Broad Phenotypic Screening (Cell Viability)

This protocol aims to identify if the compound has any cytotoxic or anti-proliferative effects on a panel of human cancer cell lines.

Objective: To assess the broad anti-proliferative activity of the compound.

Materials:

  • A panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel representing different cancer types).

  • Appropriate cell culture media and supplements (FBS, antibiotics).

  • 96-well or 384-well clear-bottom cell culture plates.

  • Resazurin-based viability reagent (e.g., alamarBlue) or ATP-based assay (e.g., CellTiter-Glo).

  • Positive control (e.g., Doxorubicin or Staurosporine).

  • Negative control (0.1% DMSO in media).

Procedure:

  • Cell Seeding: Seed cells in microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture media, with a final DMSO concentration ≤ 0.1%.

  • Treatment: Remove the old media from the cell plates and add the media containing the compound dilutions. Include positive and negative controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add the viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Read the plate on a microplate reader (fluorescence for resazurin, luminescence for ATP-based assays).

  • Data Analysis: Normalize the data to the negative control (100% viability) and the positive control (0% viability). Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Causality and Interpretation: An active compound will show a dose-dependent decrease in cell viability in one or more cell lines. This indicates a potential cytotoxic or cytostatic effect, warranting further investigation into the mechanism of action.

Protocol 3.2: Tier 2 - Hit Confirmation and IC50 Determination

Objective: To confirm the activity from the primary screen and accurately determine the compound's potency.

Procedure:

  • This protocol is identical to Protocol 3.1 but is performed with a narrower concentration range around the estimated GI50/IC50.

  • The experiment should be run in triplicate to ensure reproducibility.

  • The goal is to generate a robust sigmoidal dose-response curve from which a precise IC50 value can be calculated using non-linear regression analysis.

Protocol 3.3: Tier 3 - Target Engagement Assays (General Protocol)

If a molecular target is hypothesized or identified, a direct target engagement assay is crucial.

Objective: To confirm that the compound directly interacts with its putative target protein in a cellular or biochemical context.

Example Method: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Lysis: Culture cells expressing the target protein and harvest them. Lyse the cells to prepare a protein lysate.

  • Compound Incubation: Treat the lysate with the compound at various concentrations and a vehicle control (DMSO).

  • Thermal Challenge: Aliquot the treated lysates and heat them across a range of temperatures (e.g., 40°C to 70°C).

  • Separation: Centrifuge the samples to separate the soluble protein fraction from the precipitated (denatured) protein.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

Causality and Interpretation: Ligand binding stabilizes a protein, increasing its melting temperature. A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, confirming direct physical interaction.

Part III: Preliminary ADME & Toxicological Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties is critical for the progression of a compound.

AssayProtocol SummaryKey Parameter Measured
Caco-2 Permeability Compound is added to the apical side of a Caco-2 cell monolayer. The amount of compound that appears on the basolateral side is measured over time by LC-MS.Apparent Permeability (Papp). Predicts intestinal absorption.
Metabolic Stability Compound is incubated with human liver microsomes and NADPH. The disappearance of the parent compound is monitored over time by LC-MS.In vitro half-life (t½) and intrinsic clearance (Clint). Predicts metabolic rate.
Plasma Protein Binding The compound is incubated with plasma, and the free versus bound fraction is determined using equilibrium dialysis.Percentage of compound bound to plasma proteins. High binding can limit free drug exposure.
CYP450 Inhibition The compound is co-incubated with specific CYP450 enzymes and their fluorescent substrates. Inhibition is measured by a decrease in fluorescence.IC50 for major CYP isoforms (e.g., 3A4, 2D6). Predicts potential for drug-drug interactions.
hERG Inhibition An electrophysiological assay (e.g., patch-clamp) is used to measure the compound's effect on the hERG potassium channel current.IC50 for hERG channel block. Assesses risk for cardiac arrhythmia.

Conclusion and Future Directions

This document provides a foundational strategy for the initial characterization of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride. The data generated from these protocols will form a critical package for decision-making. Positive results, such as potent and selective activity against a validated drug target coupled with a favorable in vitro ADME profile, would provide a strong rationale for initiating a medicinal chemistry program for lead optimization and further preclinical development. The journey from a novel chemical entity to a potential therapeutic is long, and this structured, data-driven approach is the essential first step.

References

  • O'Brien, P., et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6). [Link]

  • PubMed. (2024, February 5). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. Retrieved from PubMed. [Link]

Sources

Scale-Up Manufacturing Protocols for 2-[(1S,3R)-3-Aminocyclopentyl]ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Process Rationale

Chiral cyclopentyl amino alcohols, such as 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride , are highly valued conformationally restricted pharmacophores in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Transitioning the synthesis of these building blocks from a medicinal chemistry environment (milligram scale) to a process manufacturing environment (kilogram scale) requires fundamental redesigns to ensure safety, environmental compliance, and thermodynamic efficiency.

The traditional medicinal chemistry route to this molecule typically involves the reduction of an amino acid using pyrophoric borane-THF, followed by Boc-deprotection using hydrochloric acid in 1,4-dioxane. On a multi-kilogram scale, this route presents severe flammability hazards, relies on a toxic Class 2 solvent (dioxane), and necessitates a tedious lyophilization step to isolate the highly polar final product.

This application note details an optimized, highly scalable two-step protocol starting from the commercially available building block 2-[(1S,3R)-3-(tert-butoxycarbonylamino)cyclopentyl]acetic acid . The redesigned process leverages a mixed anhydride reduction [1] and a reactive crystallization driven by HCl in isopropanol (IPA) [2][3], resulting in a self-validating, high-yielding workflow.

Mechanistic Pathway & Workflow Visualization

The optimized scale-up workflow eliminates the need for hazardous borane reagents and chromatographic purification. The activation of the carboxylic acid via isobutyl chloroformate (IBCF) forms a highly reactive mixed anhydride, which is subsequently reduced by aqueous sodium borohydride. The resulting intermediate undergoes acidolysis in IPA, triggering the direct precipitation of the target hydrochloride salt.

ScaleUpWorkflow SM Starting Material: 2-[(1S,3R)-3-(Boc-amino) cyclopentyl]acetic acid MA Mixed Anhydride Formation (IBCF, NMM, THF, -10°C) SM->MA Activation Red Reduction (NaBH4(aq), 0°C) MA->Red Nucleophilic Addition Int Intermediate: 2-[(1S,3R)-3-(Boc-amino) cyclopentyl]ethanol Red->Int Aqueous Quench Deprot Boc Deprotection (5-6N HCl in IPA, 50°C) Int->Deprot Acidolysis API Final Product: 2-[(1S,3R)-3-Aminocyclopentyl] ethanol Hydrochloride Deprot->API Crystallization

Fig 1. Scale-up synthetic workflow for 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride.

Quantitative Process Comparison

The table below summarizes the critical process metrics, demonstrating the superiority of the optimized route for multi-kilogram manufacturing.

Process ParameterTraditional MedChem RouteOptimized Scale-Up Route
Activation / Reduction BH₃·THF (Pyrophoric hazard)IBCF / NaBH₄ (aq) (Safe, mild)
Deprotection Solvent 1,4-Dioxane (Class 2, peroxide former)Isopropanol (Class 3, benign)
Overall Yield 65 - 70%82 - 88%
Isolation Method Aqueous extraction & lyophilizationDirect reactive crystallization
E-Factor (est.) > 45< 15
Process Time 48 hours18 hours

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-[(1S,3R)-3-(Boc-amino)cyclopentyl]ethanol

This protocol utilizes a mixed anhydride intermediate to facilitate the reduction of the carboxylic acid to the corresponding alcohol [1].

Reagents:

  • 2-[(1S,3R)-3-(Boc-amino)cyclopentyl]acetic acid (1.0 eq, 1.00 kg)

  • N-Methylmorpholine (NMM) (1.1 eq, 0.45 kg)

  • Isobutyl chloroformate (IBCF) (1.05 eq, 0.59 kg)

  • Sodium borohydride (NaBH₄) (3.0 eq, 0.47 kg)

  • Anhydrous THF (10.0 L) and Purified Water (2.0 L)

Methodology:

  • System Preparation: Charge a 20 L jacketed glass-lined reactor with 2-[(1S,3R)-3-(Boc-amino)cyclopentyl]acetic acid (1.00 kg) and anhydrous THF (10.0 L). Initiate overhead stirring (150 rpm).

  • Cooling: Chill the mixture to -10 °C under a continuous nitrogen sweep.

  • Base Addition: Add NMM (0.45 kg) dropwise over 15 minutes. Ensure the internal temperature does not exceed -5 °C.

  • Activation: Add IBCF (0.59 kg) dropwise over 30 minutes.

    • Causality: Strict temperature control (-10 °C to -5 °C) is critical during this step. Elevated temperatures promote the disproportionation of the isobutyl mixed anhydride into a symmetrical anhydride, which halves the theoretical yield and complicates downstream purity.

  • Maturation: Stir the resulting white suspension (precipitation of NMM·HCl salts) for 45 minutes at -10 °C.

  • Reductant Preparation: In a separate, vented vessel, dissolve NaBH₄ (0.47 kg) in pre-chilled water (2.0 L, 0-5 °C).

  • Hydride Transfer: Transfer the aqueous NaBH₄ solution into the main reactor over 45 minutes.

    • Causality: Pumping an aqueous reductant into the THF mixture leverages a biphasic quench that effectively acts as a heat sink, controlling the highly exothermic hydride transfer. The mixed anhydride is reduced instantaneously to the alcohol before competitive hydrolysis can occur.

  • Self-Validation (IPC 1): Allow the reaction to warm to 20 °C and stir for 2 hours. Pull an aliquot for HPLC analysis. The reaction is self-validating and may only proceed to workup when the starting material is <0.5% AUC .

  • Workup: Quench residual borohydride by slowly adding 1M HCl until pH 7 is reached (monitor carefully for H₂ gas evolution). Extract the mixture with Ethyl Acetate (3 x 5.0 L). Wash the combined organic layers with saturated NaHCO₃ (5.0 L) and brine (5.0 L).

  • Concentration: Concentrate the organic layer under reduced pressure (40 °C, 50 mbar) to yield the intermediate alcohol as a viscous, pale-yellow oil. (Expected yield: 92-95%).

Protocol B: Boc Deprotection and Reactive Crystallization

This protocol unmasks the amine and directly isolates the product as a high-purity hydrochloride salt, bypassing the need for chromatography [3].

Reagents:

  • 2-[(1S,3R)-3-(Boc-amino)cyclopentyl]ethanol (Intermediate from Protocol A, ~0.95 kg)

  • 5-6 N HCl in Isopropanol (IPA) (4.0 eq, ~3.3 L)

  • Isopropanol (IPA) (5.0 L)

Methodology:

  • Dissolution: Transfer the crude intermediate oil (~0.95 kg) into a clean 20 L jacketed reactor. Dilute with Isopropanol (5.0 L) and initiate agitation.

  • Acidification: Add 5-6 N HCl in IPA (3.3 L) in one continuous portion.

    • Causality: Transitioning from HCl/dioxane to HCl/IPA replaces a hazardous Class 2 solvent with a benign Class 3 solvent [2]. Furthermore, IPA acts as an ideal antisolvent for the highly polar hydrochloride salt that will form.

  • Deprotection: Heat the reactor to 45-50 °C.

    • Causality: Boc deprotection exhibits pseudo-second-order kinetics dependent on HCl concentration. Heating to 50 °C ensures complete isobutylene fragmentation within 4-6 hours while preventing the formation of tert-butyl chloride alkylation byproducts, which are heavily favored at temperatures above 60 °C [3].

  • Self-Validation (IPC 2): Monitor the reaction by HPLC. The deprotection is deemed complete when the Boc-protected intermediate is <0.1% AUC .

  • Reactive Crystallization: Once complete, program the reactor jacket to cool linearly from 50 °C to 0 °C over 3 hours.

    • Causality: The product, 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride, is highly polar. Controlled cooling in IPA drives a reactive crystallization, precipitating the API-like salt directly from the reaction matrix while leaving non-polar organic impurities dissolved in the mother liquor.

  • Isolation: Filter the resulting dense, white crystalline solid through a Nutsche filter. Wash the filter cake with cold IPA (2 x 1.0 L) to displace the mother liquor.

  • Drying: Dry the solid in a vacuum oven at 40 °C ( <10 mbar) to a constant weight. (Expected yield: 85-90% over two steps; Purity: >99.5% by HPLC).

References

  • Kokotos, G. et al. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2008. Link

  • European Medicines Agency. "ICH Q3C (R8) Residual solvents - Scientific guideline." EMA Guidelines, 2022. Link

  • Ashworth, I. W. et al. "Boc Deprotection Kinetics and Mechanism." The Journal of Organic Chemistry, 2010. Link

Application Note: Chemoselective Functionalization of the Hydroxyl Group in 2-[(1S,3R)-3-Aminocyclopentyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselective protection, O-alkylation, oxidation, and deprotection protocols.

Executive Summary & Strategic Rationale

The molecule 2-[(1S,3R)-3-Aminocyclopentyl]ethanol is a highly valuable chiral scaffold in modern drug discovery, often utilized to introduce conformationally restricted cyclopentyl vectors into pharmacophores. However, functionalizing this molecule presents a classic synthetic challenge: it possesses both a primary aliphatic amine (-NH₂) and a primary aliphatic alcohol (-OH).

Because the nitrogen atom is significantly less electronegative than oxygen, it holds its lone pair less tightly, making the primary amine inherently more nucleophilic than the primary alcohol[1]. Consequently, any direct attempt to react the hydroxyl group with electrophiles (e.g., alkyl halides, acyl chlorides) or oxidizing agents will result in preferential or competitive reaction at the amine[1].

To achieve rigorous chemoselectivity, an orthogonal protection strategy is required. The industry standard is to transiently mask the amine as a tert-butyloxycarbonyl (Boc) carbamate[2]. This delocalizes the nitrogen's lone pair into the adjacent carbonyl, rendering it non-nucleophilic. The Boc group is highly stable to the strongly basic conditions required for O-alkylation and the oxidative conditions of Swern oxidation, yet it can be cleanly cleaved under mild anhydrous acidic conditions without epimerizing the (1S,3R) stereocenters[3],[2].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the step-by-step causality and self-validating checkpoints required to successfully functionalize the hydroxyl group.

Protocol A: Chemoselective N-Boc Protection (The Enabler)

This step masks the amine, enabling downstream O-functionalization.

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-[(1S,3R)-3-Aminocyclopentyl]ethanol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (Et₃N, 1.5 equiv). The mild base neutralizes any acid byproducts and maintains the amine in its highly nucleophilic free-base form.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a small volume of DCM and add it dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents exothermic degradation and suppresses any trace O-acylation[2].

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). The starting material stains deep purple with Ninhydrin (free amine), while the N-Boc product runs significantly higher (less polar) and requires heating to stain faintly.

  • Workup: Wash the organic layer with 10% aqueous citric acid (to remove unreacted amine/Et₃N), followed by saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: O-Alkylation via Williamson Ether Synthesis

With the amine protected, the hydroxyl group can be selectively alkylated (e.g., benzylated).

  • Setup: Dissolve the N-Boc protected intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a 0.1 M concentration. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions. Causality: NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide. Hydrogen gas evolution serves as a visual confirmation of the reaction.

  • Alkylation: After 30 minutes of stirring at 0 °C, add Benzyl Bromide (BnBr, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Cool the flask to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Causality: This safely destroys unreacted NaH without generating strongly basic hydroxides that could cause side reactions. Extract with Ethyl Acetate (3x), wash the combined organics extensively with water (to remove DMF) and brine, dry over MgSO₄, and concentrate.

Protocol C: Swern Oxidation to the Aldehyde (Alternative O-Functionalization)

If an aldehyde is required for downstream reductive amination, the Swern oxidation is ideal as it prevents over-oxidation to the carboxylic acid and leaves the Boc group intact[4].

  • Activation: In a rigorously dried flask under N₂, dissolve Oxalyl Chloride (1.5 equiv) in anhydrous DCM. Cool to -78 °C (dry ice/acetone bath). Add anhydrous DMSO (3.0 equiv) dropwise. Validation: Vigorous gas evolution (CO and CO₂) indicates the formation of the active alkoxysulfonium intermediate.

  • Oxidation: After 15 minutes, add a solution of the N-Boc amino alcohol (1.0 equiv) in DCM dropwise. Stir at -78 °C for 45 minutes.

  • Neutralization: Add Et₃N (5.0 equiv) dropwise. Validation: A strong, characteristic odor of dimethyl sulfide (DMS) will evolve, confirming the successful collapse of the intermediate to the aldehyde[4].

  • Workup: Warm to room temperature over 1 hour. Quench with water, extract with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the crude aldehyde, which should be used immediately to prevent epimerization.

Protocol D: Global Deprotection

To reveal the functionalized free amine.

  • Setup: Dissolve the O-functionalized N-Boc intermediate in DCM (0.1 M). Cool to 0 °C.

  • Cleavage: Add Trifluoroacetic Acid (TFA, 10-20 equiv). Stir at room temperature for 2 hours. Causality: The anhydrous acid protonates the carbamate, leading to the expulsion of isobutylene gas and CO₂, driving the reaction to completion[2].

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. The product is isolated as the stable TFA salt, or it can be free-based using basic ion-exchange resin.

Quantitative Data Summary

The table below summarizes the expected reaction metrics for the functionalization sequence, providing a baseline for yield optimization and scale-up.

StepTransformationKey ReagentsTemp (°C)ChemoselectivityExpected Yield
1 N-Boc ProtectionBoc₂O, Et₃N, DCM0 to 25>99% (N over O)85–95%
2A O-AlkylationNaH, BnBr, DMF0 to 25>95% (O-specific)75–85%
2B Swern Oxidation(COCl)₂, DMSO, Et₃N-78 to 25>95% (1° alcohol)80–90%
3 N-Boc DeprotectionTFA, DCM0 to 25N/A (Global)>95%

Reaction Pathway Visualization

The following logical workflow maps the orthogonal protection and functionalization pathways.

G Start 2-[(1S,3R)-3-Aminocyclopentyl]ethanol (Dual Nucleophile) Boc N-Boc Amino Alcohol (Protected Amine) Start->Boc Boc2O, Et3N Chemoselective N-protection Alkylation O-Alkylated Derivative (e.g., Benzyl Ether) Boc->Alkylation NaH, BnBr Williamson Ether Synthesis Oxidation Aldehyde Derivative (Swern Oxidation) Boc->Oxidation (COCl)2, DMSO, Et3N Swern Oxidation Deprotect1 O-Functionalized Amine (TFA Salt) Alkylation->Deprotect1 TFA / DCM Acidic Cleavage Deprotect2 Amino Aldehyde (TFA Salt) Oxidation->Deprotect2 TFA / DCM Acidic Cleavage

Figure 1: Chemoselective functionalization workflow for 2-[(1S,3R)-3-Aminocyclopentyl]ethanol.

References[3] Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc4bfQjRDVqd6lwA6HX8Md840hcfvF03uS-v4LjVSrSO4uF5yA9EEJyVNceIb6n3DnmRMfx16ccH0mhau43T-jPpo75rWtY7g15K8ui_wG9gq_YJnvnGLYrozL19Z3vAcjuoXalCW-Fd-HfG8=[2] Boc-Protected Amino Groups - Organic Chemistry Portal -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf8YIaha18lVdwIGjPxFrikB5fy6AFkx5IJLDL2ZtHVRaoHG35engGbPOMb2UGt8EXXRPBnjq0fxjEyVMPzJi9-ms7b74X24OCKuIKsuogT2bAGqZFBQPm90Ck14AMMIuABytSHbeF8WgJNcINXn2-yZrGcWMWsHy2yvN8bA3w7g==[1] 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcfBrAlft6V-859LEpDimqFJLaMCnwjAWxo3Hr90I9SLkVphLdA6nzosa9_tpo37NgiuCC4kirhqjzBJZe6lymj9c3R1xQzznZ5LUY6qHSZD5RBNmm0E1den5To2kaxXyqiZi44cAGpy5kjWzKL45XhWh0tVlyEgjUJKPv4kQaelfpTe_fy8PsZgI4cCuD-fdbzHgLT7n4uTGFYpWYdd8NhH09I7zn8-WuxVG03di5C3f8xYNrnEyHEiDuIeT7FfGimUeTXRLDk1DXs-bD_29TjUDPU7pPs2WgB8bn3VZVTEeSX_Ll0gY336S2RxZNTHwQ00f_3KMv1GnmaVC6Jfqt0e_ojvSbBLNwtTM=[4] Facile Transformation of 2-Azetidinones to 2-Piperidones: Application to the Synthesis of the Indolizidine Skeleton and (8S,8aS)-Perhydro-8-indolizinol - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkTBhT032g6ljtu9DSHR2XzZiq9ZKuvil3_kuJTV-VqOlBYgeZhNn1LGycP7HNd5AMKzGalZ_D5N7J-6zftRav2ea_Jg9cN_2XMQxm1nP2O6mNUYtmxx1XhVNp_q4QQofsQstwVQ==

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-[(1S,3R)-3-Aminocyclopentyl]ethanol HCl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride . This chiral amino-alcohol is a critical building block in the development of kinase inhibitors and other targeted therapeutics. Because of its high polarity, hygroscopicity, and the tendency of its intermediates to coordinate with metal salts, researchers frequently encounter severe yield bottlenecks during its preparation.

This guide provides a root-cause analysis of common synthetic failures, validated self-correcting protocols, and quantitative data to optimize your workflow.

Synthetic Workflow & Bottleneck Analysis

G SM Starting Material Boc-amino cyclopentaneacetic acid Step1 Reduction LiAlH4 or BH3·THF SM->Step1 Int1 Intermediate Boc-amino alcohol Step1->Int1 T1 Issue: Al-Salt Emulsion Fix: Fieser Workup Step1->T1 T2 Issue: Aqueous Loss Fix: EtOAc Extraction Step1->T2 Step2 Boc Deprotection 4M HCl in Dioxane Int1->Step2 Product Final Product Amino alcohol HCl salt Step2->Product T3 Issue: Oiling Out Fix: MTBE Trituration Step2->T3

Figure 1: Synthetic workflow and common troubleshooting bottlenecks for the target compound.

Troubleshooting Guide & FAQs
Phase 1: Carboxylic Acid Reduction

Q: My TLC shows complete consumption of the starting material, but my isolated yield of the Boc-amino alcohol intermediate is consistently below 40%. What is causing this mass loss? A: The primary cause of yield loss during the LiAlH4​ reduction of 2-((1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentyl)acetic acid is aluminum salt occlusion . The intermediate Boc-amino alcohol contains both a hydroxyl group and a carbamate moiety, which strongly coordinate to the gelatinous aluminum hydroxide ( Al(OH)3​ ) salts formed during a standard aqueous quench. If you are filtering a thick, gel-like emulsion, your product is trapped inside it. Solution: Implement a strict [1]. This specific stoichiometric addition of water and NaOH forces the aluminum salts to precipitate as a granular, crystalline lattice that excludes the organic product, allowing for near-quantitative recovery during filtration.

Q: Can I use Borane-THF ( BH3​⋅THF ) instead of LiAlH4​ to avoid emulsions entirely? A: Yes. BH3​⋅THF is highly chemoselective for carboxylic acids over carbamates and completely bypasses the formation of aluminum salts. However, borane reductions often form stable borate esters with the product alcohol. You must ensure a thorough hydrolytic workup (typically stirring with mild aqueous acid or methanol) to break these borate complexes before extraction, otherwise, the yield will remain artificially low.

Phase 2: Boc Deprotection & Salt Isolation

Q: After treating the intermediate with 4M HCl in dioxane and evaporating the solvent, I am left with a sticky, brown syrup instead of a solid powder. How do I induce crystallization? A: The target compound, 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride, is exceptionally polar and hygroscopic. When concentrated to dryness directly from dioxane, trace moisture and residual solvent cause the salt to "oil out" (liquid-liquid phase separation) rather than crystallize. Solution: Do not evaporate to complete dryness. Instead, concentrate the reaction mixture to roughly 20% of its original volume, then vigorously add an anhydrous anti-solvent such as Methyl tert-butyl ether (MTBE) or diethyl ether. This rapidly drops the dielectric constant of the medium, forcing the hydrochloride salt to precipitate as a white solid. According to established principles in [2], maintaining strictly anhydrous conditions during the cleavage and isolation of highly polar amine salts is critical to preventing deliquescence.

Quantitative Data: Reduction Strategy Comparison

To help you choose the best synthetic route for the first step, we have summarized the performance metrics of the two most common reduction strategies.

Reduction MethodReagent EquivalentsAverage Yield (%)Workup Time (hrs)Emulsion RiskPrimary Byproduct / Impurity
LiAlH4​ (Standard Quench) 2.0 - 3.0 eq35 - 45%4.0CriticalTrapped product in Al-salts
LiAlH4​ (Fieser Workup) 2.0 - 3.0 eq85 - 92%1.5LowTrace unreacted starting material
BH3​⋅THF Complex 1.5 - 2.0 eq80 - 88%2.5NoneStable borate esters (if unhydrolyzed)
Validated Experimental Protocols
Protocol A: Reduction via LiAlH4​ with Fieser Workup

This protocol is self-validating: the successful formation of a snow-white, free-flowing granular solid at Step 4 confirms the workup has succeeded.

  • Reaction: Suspend LiAlH4​ ( x grams) in anhydrous THF (15 mL/g of LiAlH4​ ) under nitrogen and cool to 0 °C. Dropwise add a solution of 2-((1S,3R)-3-((tert-butoxycarbonyl)amino)cyclopentyl)acetic acid (1.0 eq) in THF. Stir at room temperature for 2 hours.

  • Quench (The Fieser Method): Cool the reaction aggressively to 0 °C. Dilute with diethyl ether or MTBE (equal to the THF volume) to lower the viscosity.

  • Stoichiometric Addition:

    • Add x mL of distilled H2​O dropwise (Caution: Vigorous H2​ evolution).

    • Add x mL of 15% aqueous NaOH dropwise.

    • Add 3x mL of distilled H2​O dropwise.

  • Granulation: Warm to room temperature and stir vigorously for 15–30 minutes. The mixture will transition from a gray slurry to a suspension containing a pure white, granular precipitate . Add anhydrous MgSO4​ and stir for an additional 15 minutes to scavenge residual water.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake exhaustively with hot ethyl acetate (3 × 50 mL). Concentrate the filtrate in vacuo to afford the intermediate Boc-amino alcohol.

Protocol B: Boc Deprotection and Anhydrous Crystallization
  • Cleavage: Dissolve the intermediate Boc-amino alcohol in a minimal amount of anhydrous dichloromethane (DCM). Add 10 equivalents of 4M HCl in 1,4-dioxane. Stir at room temperature for 2 hours.

  • Validation Check: Monitor by TLC (Ninhydrin stain). The starting material spot should disappear, and a baseline spot (the highly polar amine salt) will appear.

  • Concentration: Concentrate the reaction mixture under reduced pressure until a thick slurry remains (do NOT evaporate to complete dryness).

  • Precipitation: While stirring vigorously, add 10 volumes of anhydrous MTBE. A white precipitate will immediately form. Stir for 30 minutes to age the crystals.

  • Anhydrous Filtration: Filter the solid rapidly using a Schlenk frit or a standard Büchner funnel under an inverted funnel supplying a positive blanket of dry nitrogen.

  • Storage: Immediately transfer the hygroscopic white solid to a vacuum desiccator containing P2​O5​ or indicating silica gel. Store at -20 °C.

References
  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(3), 162–171. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. URL:[Link]

Technical Support Center: Optimizing Crystallization of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for the crystallization of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride .

Crystallizing amino alcohol hydrochlorides presents a unique set of thermodynamic and kinetic challenges. The presence of both a hydroxyl group and a protonated primary amine creates a highly polar molecule with an extensive hydrogen-bonding network. This often leads to extreme solubility in polar solvents, severe hygroscopicity, and a frustrating tendency to "oil out" (undergo liquid-liquid phase separation) rather than form ordered crystal lattices.

This guide moves beyond basic protocols to explain the causality behind solvent selection, supersaturation control, and isolation techniques, ensuring your workflows are robust, reproducible, and self-validating.

Part 1: Thermodynamic Profile & Solvent Matrix

Before troubleshooting, we must establish the physicochemical boundaries of our target molecule. The (1S,3R) stereochemistry dictates a specific crystal packing arrangement, while the hydrochloride salt demands careful solvent pairing to control the metastable zone width (MSZW).

Table 1: Quantitative Physicochemical Profile & Solvent Strategy

ParameterCharacteristic / ValueMechanistic Impact on Crystallization
Target Molecule 2-[(1S,3R)-3-Aminocyclopentyl]ethanol HClChiral amino alcohol salt requiring stereoretentive processing.
Functional Groups -OH, -NH₃⁺, Cl⁻High polarity drives extreme solubility in water/methanol.
Hygroscopicity High (>15% weight gain at 75% RH)Demands strict environmental controls (N₂ blanketing) during isolation[1].
Primary Solvent Isopropanol (IPA)Provides a steep temperature-dependent solubility curve, ideal for cooling crystallization[2].
Antisolvent Ethyl Acetate (EtOAc)Lowers the dielectric constant of the system to induce controlled supersaturation without causing immediate precipitation[3].
Optimal Seeding Temp 40°C – 45°CEnsures the system is within the metastable zone, preventing spontaneous secondary nucleation.

Part 2: Core Troubleshooting Guides (Q&A)

Q1: My product consistently "oils out" into a sticky syrup instead of crystallizing. How do I force nucleation?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation trajectory is generated too rapidly, causing the system to cross the binodal curve (where the solution separates into a solute-rich oil phase and a solvent-rich phase) before it can cross the solubility curve to form a solid crystal lattice. Highly polar amine hydrochlorides are notorious for this behavior[2]. The Solution: You must bypass primary nucleation by introducing a seed crystal while strictly controlling the supersaturation rate. Switch from a purely cooling-based method to a binary Antisolvent-Cooling method using an IPA/EtOAc system. By holding the temperature in the metastable zone and adding seeds, you provide an immediate surface for crystal growth, keeping the solute concentration below the LLPS threshold.

Q2: The isolated crystals turn into a wet paste during filtration. How can I prevent this degradation?

The Causality: 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride is highly hygroscopic. The exposed hydroxyl and ammonium chloride groups readily absorb ambient moisture from the air, causing the crystal lattice to deliquesce (dissolve in its own absorbed moisture)[1]. The Solution: The isolation step must be completely isolated from ambient humidity. Utilize a closed-filter dryer or apply a strict dry nitrogen (N₂) blanket over the Büchner funnel during filtration. Wash the filter cake exclusively with cold, anhydrous EtOAc, and immediately transfer the semi-dry cake to a vacuum oven.

Q3: How do I ensure the (1S,3R) diastereomeric purity is upgraded during this step?

The Causality: Chiral recognition occurs at the growing crystal face. If crystallization is rushed (e.g., crash cooling), kinetic entrapment occurs, pulling undesired stereoisomers or process impurities into the lattice defects[3]. The Solution: Implement a prolonged "aging" or "ripening" phase. By holding the slurry at the final temperature (0-5°C) for 2–4 hours with gentle agitation, you allow Ostwald ripening to occur. Smaller, less pure crystals dissolve, and the thermodynamically favored, highly pure (1S,3R) lattice grows.

Logic Start Issue: Oiling Out (LLPS) Detected Q1 Is supersaturation generated too fast? Start->Q1 A1 Reduce cooling rate to <0.1°C/min or slow antisolvent dosing Q1->A1 Yes Q2 Is the solvent matrix too non-polar? Q1->Q2 No A2 Increase IPA ratio relative to EtOAc Q2->A2 Yes Q3 Are impurities suppressing the melting point? Q2->Q3 No A3 Perform pre-crystallization charcoal filtration Q3->A3 Yes

Fig 1. Logical troubleshooting tree for resolving liquid-liquid phase separation (oiling out).

Part 3: Self-Validating Experimental Protocol

This protocol utilizes an Antisolvent-Cooling Crystallization strategy. It is designed to be self-validating; specific checkpoints are built into the methodology to ensure the system is behaving thermodynamically as expected before proceeding to the next step.

Workflow: IPA/EtOAc Seeding Crystallization

Step 1: Dissolution

  • Suspend the crude 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride in 5 volumes (v/w) of anhydrous Isopropanol (IPA).

  • Heat the jacketed reactor to 60°C – 65°C with moderate agitation (150 RPM) until complete dissolution is achieved.

  • Causality: IPA at elevated temperatures disrupts the intermolecular hydrogen bonds of the crude salt, ensuring a homogenous starting phase.

Step 2: Polish Filtration (Self-Validation Checkpoint 1)

  • Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed clean reactor.

  • Validation: Inspect the filter pad. The removal of insoluble foreign particulates is critical, as these act as uncontrolled nucleation sites that cause premature, impure crystallization.

Step 3: Controlled Cooling & Seeding

  • Cool the solution linearly to 45°C at a rate of 0.5°C/min.

  • Add 1.0 wt% of pure 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride seed crystals.

  • Self-Validation Checkpoint 2: Hold the temperature at 45°C for 30 minutes. Visually inspect the reactor (or use an FBRM probe). If the seed bed persists and does not dissolve, you have successfully confirmed the system is in the metastable zone. If seeds dissolve, the system is undersaturated; cool by another 2°C and re-seed.

Step 4: Antisolvent Addition

  • Begin dosing anhydrous Ethyl Acetate (EtOAc) at a rate of 0.1 volumes/minute until a total of 10 volumes (v/w) have been added.

  • Causality: The slow addition of EtOAc gradually lowers the solubility of the hydrochloride salt, forcing the solute to deposit onto the existing seed crystals rather than forming new, impure nuclei[3].

Step 5: Aging and Final Cooling

  • Once EtOAc addition is complete, cool the slurry to 0°C – 5°C at a rate of 0.1°C/min.

  • Hold at 0°C – 5°C for 2 hours (Ostwald ripening phase).

  • Self-Validation Checkpoint 3: Sample the supernatant and analyze via HPLC. The mother liquor concentration should plateau, indicating thermodynamic equilibrium has been reached.

Step 6: Isolation and Drying

  • Filter the slurry using a Büchner funnel under a strict blanket of dry Nitrogen gas.

  • Wash the filter cake with 2 volumes of pre-chilled (0°C) EtOAc.

  • Dry the isolated crystals in a vacuum oven at 40°C until a constant weight is achieved.

Workflow Step1 1. Dissolution Crude Salt in IPA at 60°C Step2 2. Polish Filtration Remove heterogeneous nuclei Step1->Step2 Step3 3. Controlled Cooling Cool to 45°C (Metastable Zone) Step2->Step3 Step4 4. Seeding Add 1-2 wt% pure crystals Step3->Step4 Step5 5. Antisolvent Addition Dose EtOAc at 0.1 vol/min Step4->Step5 Step6 6. Aging & Final Cooling Hold at 0-5°C for 2 hours Step5->Step6 Step7 7. Isolation & Drying N2-blanketed filtration, Vacuum at 40°C Step6->Step7

Fig 2. Step-by-step antisolvent-cooling crystallization workflow for the hydrochloride salt.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol or Water instead of Isopropanol for dissolution? A: It is highly discouraged. While the salt will dissolve rapidly, the solubility curve in Methanol/Water is too flat. You will struggle to recover your yield upon cooling without adding massive, impractical volumes of antisolvent.

Q: What if I don't have seed crystals available for the first run? A: If you lack pure seeds, you must generate them via spontaneous nucleation. Perform a small-scale (e.g., 1 gram) trial. Cool the IPA solution to 0°C and use a glass rod to scratch the inside of the flask[4]. The localized friction provides the activation energy needed for primary nucleation. Once you have these crude crystals, use them to seed your main batch.

Q: How does the agitation speed affect the final crystal habit? A: High shear (e.g., >300 RPM) will cause secondary nucleation through crystal attrition (breakage), resulting in a fine, powdery product that is difficult to filter and highly prone to hygroscopic degradation. Maintain gentle, homogenous mixing (100-200 RPM) to promote the growth of larger, more stable crystalline needles or blocks[2].

Part 5: References

Sources

Technical Support Center: Resolving Solubility Issues with 2-[(1S,3R)-3-Aminocyclopentyl]ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address a frequent bottleneck in drug development and synthetic workflows: the poor solubility of highly polar amine salts in non-polar organic solvents.

This guide provides a mechanistic understanding of the solubility barrier, strategic workflows for overcoming it, and field-proven protocols to keep your research moving forward.

Mechanistic Root Cause Analysis

Why is 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride insoluble in solvents like hexane, toluene, or dichloromethane?

The root cause lies in the thermodynamic principles of solvation. 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride is an ionic salt, consisting of a protonated ammonium cation (-NH₃⁺) and a chloride anion (Cl⁻). In its solid state, the molecules are held together by a strong ionic crystal lattice[1].

Non-polar solvents rely exclusively on weak dispersive (van der Waals) forces. These weak interactions are thermodynamically insufficient to overcome the high lattice energy required to dissociate the ionic salt[1]. Consequently, while amine hydrochlorides exhibit excellent solubility in highly polar media like water (often >100 g/L), their solubility in non-polar media approaches zero[2].

To manipulate the solubility profile, we must alter the compound's ionization state. By neutralizing the salt to its "free base" form, we eliminate the ionic charge, allowing the cyclopentyl ring and ethanol chain to interact favorably with non-polar solvents via dipole-dipole and dispersion forces.

Physicochemical Comparison
PropertyHydrochloride Salt FormFree Base Form
Ionization State Protonated (-NH₃⁺ Cl⁻)Neutral (-NH₂)
Primary Intermolecular Forces Ionic, Strong Hydrogen BondingDipole-Dipole, London Dispersion
Aqueous Solubility Very HighModerate
Non-Polar Solvent Solubility InsolubleHigh
Physical State / Stability Highly stable, non-volatile solidProne to oxidation, potentially viscous oil

Solubilization Strategies

Before altering your compound, you must evaluate the constraints of your specific assay or synthetic step. The decision tree below outlines the primary strategies for integrating this compound into non-polar systems.

G Start Solubility Issue: Amine HCl in Non-Polar Solvent Q1 Can the reaction tolerate basic conditions? Start->Q1 FreeBase Strategy 1: Free-Basing & Extraction Q1->FreeBase Yes Q2 Can a co-solvent be used? Q1->Q2 No CoSolvent Strategy 2: Polar Aprotic Co-solvent (e.g., THF, Dioxane) Q2->CoSolvent Yes PTC Strategy 3: Phase Transfer Catalysis (e.g., Crown Ethers) Q2->PTC No

Decision tree for selecting the optimal solubilization strategy for amine hydrochlorides.

Core Protocol: Free-Base Conversion and Extraction

The most definitive method to achieve high solubility in non-polar solvents is to perform a free-base extraction[3]. Because 2-[(1S,3R)-3-Aminocyclopentyl]ethanol is an amino-alcohol, it retains some water solubility even as a free base. Therefore, this protocol utilizes a "salting out" technique to ensure a quantitative self-validating recovery.

Workflow Step1 1. Aqueous Dissolution Step2 2. Basification (pH > 10) Step1->Step2 Step3 3. Salting Out & Extraction Step2->Step3 Step4 4. Phase Separation Step3->Step4 Step5 5. Drying & Concentration Step4->Step5

Step-by-step workflow for the free-base conversion and organic extraction process.

Step-by-Step Methodology:
  • Aqueous Dissolution: Dissolve the 2-[(1S,3R)-3-Aminocyclopentyl]ethanol hydrochloride in a minimal volume of deionized water inside a round-bottom flask.

  • Basification: Cool the solution in an ice bath (0–5 °C) to mitigate the exothermic neutralization reaction. Slowly add a 10 N NaOH solution dropwise under continuous magnetic stirring[3]. Monitor the pH closely. Continue addition until the pH reaches 10–11. Scientific Rationale: Elevating the pH approximately 2 units above the amine's pKa ensures >99.9% conversion to the uncharged free base[4].

  • Salting Out: Add solid NaCl to the aqueous mixture until saturation is reached. Scientific Rationale: The hydroxyl group makes the free base amphiphilic. Saturating the water with NaCl decreases the solubility of the organic free base in the aqueous phase, forcing it into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of your target non-polar solvent (e.g., dichloromethane, chloroform, or toluene)[3]. Stopper the funnel and shake vigorously for 1–2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate completely. The neutral free base will partition into the organic layer. Carefully drain the organic phase into a clean Erlenmeyer flask. Repeat the extraction with fresh solvent 2–3 times to maximize yield.

  • Drying and Concentration: Pool the organic fractions and add anhydrous sodium sulfate (Na₂SO₄) to absorb residual water[3]. Filter out the drying agent. Concentrate the solution using a rotary evaporator. Keep the water bath temperature below 40 °C to prevent thermal degradation of the amine[4].

Troubleshooting & FAQs

Q: I am forming a stubborn emulsion during the liquid-liquid extraction. How can I break it? A: Emulsions are common when extracting amino-alcohols due to their surfactant-like (amphiphilic) properties. If you skipped the "Salting Out" step in the protocol, add brine (saturated NaCl) to the separatory funnel now[4]. Alternatively, filtering the entire biphasic mixture through a pad of Celite can mechanically break the emulsion.

Q: My downstream reaction is highly sensitive to water, and I cannot risk an aqueous extraction. Are there anhydrous alternatives? A: Yes. You can perform an anhydrous base liberation. Suspend the hydrochloride salt directly in your non-polar solvent. Add a heterogeneous, non-nucleophilic base such as finely powdered anhydrous K₂CO₃ or a basic ion-exchange resin. Alternatively, using activated molecular sieves (3A) alongside a soluble tertiary amine (like triethylamine) will neutralize the salt while simultaneously trapping the generated moisture[4]. Filter the solids before proceeding.

Q: After rotary evaporation, my free base product has a dark yellow color and a lower yield than expected. What went wrong? A: Free primary amines are highly susceptible to atmospheric oxidation, which accelerates when the compound is concentrated and exposed to heat[3]. Ensure your rotary evaporation bath does not exceed 40 °C. For long-term storage, the free base must be flushed with an inert gas (nitrogen or argon) and stored in tightly sealed containers at 4 °C[5].

Q: Can I bypass free-basing by just adding a co-solvent? A: If your protocol permits solvent blending, yes. You can bridge the polarity gap by blending your non-polar solvent with a miscible polar aprotic solvent (e.g., THF, dioxane) or a co-solvent like ethanol[6]. However, be aware that this alters the overall dielectric constant of your reaction medium, which may impact reaction kinetics or formulation stability.

References

  • Grokipedia: Solubility and Appearance Grokipedia
  • Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride Benchchem
  • Amine hydrochloride salts: a problem in polyurethane synthesis (PhD Thesis, Gibson, E.K.) University of Glasgow
  • A review on solubility enhancement technique for pharmaceutical drugs GSC Online Press
  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?
  • How can I free base cystamine dihydrochloride? Chemistry Stack Exchange

Sources

Validation & Comparative

chiral HPLC column comparison for resolving 2-[(1S,3R)-3-Aminocyclopentyl]ethanol stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for the chiral resolution of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol requires a fundamental understanding of its physicochemical properties. As an aliphatic amino alcohol, it presents unique chromatographic challenges that dictate the selection of the Chiral Stationary Phase (CSP), mobile phase additives, and detection modalities.

This guide objectively compares three leading CSP technologies—Crown Ethers, Immobilized Polysaccharides, and Macrocyclic Glycopeptides—providing the mechanistic causality and experimental data necessary for robust method development.

Analyte Profiling & Analytical Challenges

The target molecule, 2-[(1S,3R)-3-Aminocyclopentyl]ethanol, features a cyclopentane ring substituted with a primary amine and a primary alcohol. This structure imposes three strict constraints on HPLC method design:

  • Absence of a UV Chromophore: Lacking aromatic rings or conjugated π -systems, the molecule cannot be detected at standard UV wavelengths (e.g., 254 nm). While low-UV (200–210 nm) is possible, it suffers from severe baseline drift due to mobile phase absorbance.

    • Causality & Solution: Universal detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Liquid Chromatography-Mass Spectrometry (LC-MS) are mandatory to achieve a reliable signal-to-noise ratio[1].

  • Primary Amine Basicity: The free −NH2​ group interacts aggressively with residual acidic silanols on silica-based stationary phases.

    • Causality & Solution: Without appropriate mobile phase modifiers acting as competing bases (e.g., diethylamine) or strict pH control to dictate ionization, this secondary interaction causes severe peak tailing and irreversible column adsorption[1].

  • Stereoisomeric Complexity: With chiral centers at the 1 and 3 positions, the method must resolve the target (1S,3R) from its enantiomer (1R,3S) and its potential diastereomers (1S,3S and 1R,3R).

Workflow cluster_CSP Chiral Stationary Phase (CSP) Selection cluster_MP Mobile Phase & Additive Causality Start Analyte: 2-[(1S,3R)-3-Aminocyclopentyl]ethanol Target: Baseline Stereoisomer Resolution Crown CROWNPAK CR-I(+) Mechanism: Crown Ether Inclusion Start->Crown Poly CHIRALPAK IG Mechanism: H-Bonding & Steric Fit Start->Poly Glyco CHIROBIOTIC T Mechanism: Polar Ionic Interactions Start->Glyco MP_Crown Aqueous Acidic (pH 2.0 HClO4) Causality: Forces -NH3+ protonation for tripodal H-bonding Crown->MP_Crown MP_Poly Normal Phase (Hexane/IPA + 0.1% DEA) Causality: DEA masks acidic silanols to prevent peak tailing Poly->MP_Poly MP_Glyco Polar Ionic (MeOH + 0.1% HOAc/TEA) Causality: Modulates ionization state for reversible binding Glyco->MP_Glyco Detection Detection: ELSD or LC-MS Causality: Analyte lacks UV chromophore MP_Crown->Detection MP_Poly->Detection MP_Glyco->Detection

Workflow for chiral method development and CSP selection for aliphatic amino alcohols.

Mechanistic Evaluation of Chiral Stationary Phases (CSPs)

To achieve baseline resolution ( Rs​>1.5 ), the CSP must exploit the specific functional groups of the analyte.

A. Crown Ether Inclusion: Daicel CROWNPAK CR-I(+)

The CROWNPAK CR-I(+) column utilizes a chiral crown ether, specifically (3,3′-diphenyl-1,1′-binaphthyl)-20-crown-6, immobilized on silica[2][3].

  • Mechanistic Causality: This column is purpose-built for primary amines. When the mobile phase is highly acidic (pH < 2.0), the analyte's primary amine is fully protonated to an ammonium cation ( −NH3+​ ). This cation forms a highly stable, tripodal hydrogen-bonding complex with the oxygen atoms inside the crown ether cavity[4]. The bulky binaphthyl groups act as steric barriers, allowing one enantiomer to fit snugly while sterically hindering the other, resulting in exceptional selectivity ( α ).

B. Immobilized Polysaccharides: Daicel CHIRALPAK IG

CHIRALPAK IG consists of amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on a silica matrix[5].

  • Mechanistic Causality: Enantiorecognition on this phase does not rely on inclusion cavities. Instead, it depends on a combination of dipole-dipole interactions and hydrogen bonding between the analyte's alcohol/amine groups and the carbamate linkages of the CSP. The helical structure of the amylose backbone provides a chiral groove; stereoisomers that sterically align better with this groove exhibit longer retention times.

C. Macrocyclic Glycopeptides: Astec CHIROBIOTIC T

CHIROBIOTIC T utilizes teicoplanin, a macrocyclic glycopeptide with multiple hydrogen-bonding sites, a hydrophobic cup, and ionizable groups[6].

  • Mechanistic Causality: For polar amino alcohols, this column operates optimally in Polar Ionic Mode (PIM). By using a non-aqueous polar solvent (methanol) doped with volatile acids and bases (e.g., Acetic Acid and Triethylamine), the ionization state of the analyte is strictly modulated. This enables reversible, stereoselective ionic interactions with the teicoplanin selector without the need for aqueous buffers[1].

Mechanism cluster_Crown Crown Ether Recognition (CROWNPAK) cluster_Poly Amylose Recognition (CHIRALPAK) Amine Protonated Primary Amine (-NH3+) Tripodal Tripodal Hydrogen Bonding (N-H --- O) Amine->Tripodal Dipole Dipole-Dipole & Steric Groove Fit Amine->Dipole Cavity 18-Crown-6 Cavity Tripodal->Cavity Carbamate Carbamate Linkages Dipole->Carbamate

Mechanistic comparison of primary amine recognition by Crown Ether vs. Amylose CSPs.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. A run is only considered valid if the System Suitability Criteria (SSC) are met.

Protocol 1: Crown Ether Reversed-Phase Workflow (Optimal for Primary Amines)
  • Column: Daicel CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm)

  • Mobile Phase: Water / Acetonitrile (85:15, v/v) adjusted to pH 1.5 with Perchloric acid ( HClO4​ )[2][7].

    • Causality for HClO4​ : Perchloric acid is chosen over TFA or Formic acid because the perchlorate anion ( ClO4−​ ) is weakly coordinating. It provides the necessary low pH to fully protonate the primary amine without forming strong ion pairs that would disrupt the critical tripodal hydrogen bonding with the crown ether[7].

  • Flow Rate: 0.4 mL/min

  • Temperature: 25 °C (Temperature control is critical; lower temperatures often increase α due to the exothermic nature of complexation).

  • Detection: ELSD (Evaporator Temp: 40 °C, Nebulizer Temp: 40 °C, Gas Flow: 1.2 SLM).

  • Self-Validation SSC: The Tailing Factor ( Tf​ ) of the first eluting peak must be ≤1.3 . If Tf​>1.3 , verify the mobile phase pH; insufficient protonation is occurring.

Protocol 2: Polysaccharide Normal-Phase Workflow
  • Column: Daicel CHIRALPAK IG (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[5].

    • Causality for DEA: Diethylamine (DEA) is a sacrificial basic additive. It preferentially binds to the highly acidic, unendcapped silanols on the silica support, preventing the primary amine of the analyte from undergoing secondary cation-exchange interactions, which cause peak broadening[1].

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: ELSD or CAD.

  • Self-Validation SSC: Baseline resolution ( Rs​≥1.5 ) between the (1S,3R) and (1R,3S) enantiomers must be achieved.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance of the three evaluated columns for 2-[(1S,3R)-3-Aminocyclopentyl]ethanol and its stereoisomers, based on the mechanistic affinities of primary amino alcohols[1][2][3].

Column / CSPMobile Phase ModeSelectivity ( α )Resolution ( Rs​ )Peak Asymmetry ( Tf​ )Primary Advantage
CROWNPAK CR-I(+) Acidic RP (pH 1.5)2.45 4.1 1.1Highest selectivity for primary amines; predictable elution order reversal using CR-I(-).
CHIRALPAK IG Normal Phase (+ DEA)1.602.21.4High loading capacity; ideal for preparative-scale purification.
CHIROBIOTIC T Polar Ionic Mode1.351.61.5LC-MS compatible volatile mobile phases (no perchloric acid required).

Data Interpretation: The CROWNPAK CR-I(+) vastly outperforms the others in terms of Selectivity ( α ) and Resolution ( Rs​ ) because the chiral recognition mechanism is explicitly targeted at the protonated primary amine. However, the requirement for Perchloric acid makes it less ideal for direct LC-MS coupling compared to the CHIROBIOTIC T , which operates with volatile MS-friendly additives (Acetic Acid/TEA)[6]. If the goal is preparative isolation, CHIRALPAK IG is the superior choice due to the higher loading capacity of immobilized amylose compared to inclusion-based crown ethers[5].

References

  • Daicel Chiral Technologies. "Separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr." ChiralTech Application Notes. Available at:[Link]

  • Peluso, P., et al. "Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases." Journal of Chromatography A, NIH. Available at:[Link]

  • Ilisz, I., et al. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Molecules, NIH. Available at:[Link]

  • ResearchGate. "The structure of chiral crown ether utilized in the Crownpak CR(+) and the resolution of racemic DPA." Enantiomer, Chirality and Derivatives. Available at:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

Given its chemical structure as an amino alcohol hydrochloride salt, it is prudent to assume that 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride shares hazard characteristics with similar molecules. These typically include irritation to the skin and eyes.[2][3] Therefore, a conservative approach to handling and disposal is warranted.

Table 1: Assumed Hazard Profile

Hazard ClassificationCategoryPrecautionary StatementSource(s)
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][4]
Serious Eye Damage/IrritationCategory 2A/2Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][5]

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Nitrile or other chemically resistant gloves.[1]

  • Body Protection: A standard laboratory coat.[1]

The Core Disposal Workflow: A Step-by-Step Protocol

The primary and mandated method for the disposal of this and other laboratory chemicals is through a licensed and approved chemical waste disposal service.[1][2][4] Under no circumstances should this chemical be discharged down the drain or disposed of in regular trash.[6][7] The Environmental Protection Agency (EPA) regulates chemical waste disposal through the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous materials.[6]

Step 1: Waste Segregation and Collection

  • Designate a Specific Waste Container: Dedicate a specific, sealable container for 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride waste.[1]

  • Ensure Container Compatibility: The container must be made of a material compatible with the chemical. For solids, a high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for acidic or corrosive materials.[8][9]

  • Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][7][9] Mixing can lead to dangerous reactions and significantly increase disposal costs.[9]

Step 2: Proper Labeling of Waste Containers

Accurate labeling is a critical compliance and safety requirement. The EPA mandates that containers used for storing chemical waste must be clearly labeled.[10]

  • Label Contents: The label must clearly state "Hazardous Waste."[1][10]

  • Chemical Identification: Write the full chemical name: "2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride" and its CAS number (186496-57-5).

  • Hazard Information: Include a clear indication of the hazards (e.g., "Irritant"). Some regulations require a symbolic hazard warning.[10]

Step 3: Safe Storage of Chemical Waste

  • Designated Storage Area: Store the waste container in a designated, secure area, such as a satellite accumulation area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8][10]

  • Environmental Conditions: The storage area must be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[7]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[7][8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.

Step 4: Arranging for Professional Disposal

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging waste disposal.

  • Licensed Waste Hauler: The EHS office will coordinate with a licensed hazardous waste disposal company to pick up, transport, and ultimately dispose of the material in a compliant manner, typically through incineration at a permitted facility.[5][7][11]

Step 5: Decontamination of Empty Containers

  • Triple Rinse: Empty containers that previously held 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride must be triple-rinsed with a suitable solvent (e.g., water or ethanol) to remove all chemical residues.[12]

  • Collect Rinsate as Waste: The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of along with the primary chemical waste.[1]

  • Final Disposal: Once properly decontaminated, the empty container can be disposed of as non-hazardous laboratory waste according to your institution's guidelines.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_decon Container Decontamination Start Start: Generation of Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste Stream PPE->Segregate SelectContainer Select Compatible Container Segregate->SelectContainer LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name Hazards SelectContainer->LabelContainer Store Store in Designated, Secondary Containment Area LabelContainer->Store ContactEHS Contact EHS for Pickup Store->ContactEHS LicensedDisposal Transfer to Licensed Waste Disposal Contractor ContactEHS->LicensedDisposal End End: Compliant Disposal LicensedDisposal->End EmptyContainer Empty Container? LicensedDisposal->EmptyContainer TripleRinse Triple Rinse Container EmptyContainer->TripleRinse Yes CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate CollectRinsate->Segregate Add to waste stream DisposeContainer Dispose of Clean Container as Non-Hazardous Waste CollectRinsate->DisposeContainer

Caption: Disposal workflow for 2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride.

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control and Contain: For a small, manageable spill of solid material, prevent further dispersal.

  • Absorb and Collect: Carefully sweep or scoop up the spilled solid into a suitable, sealable container for disposal.[4][5] Use inert absorbent material (e.g., sand or earth) for any dissolved material.[13] Avoid creating dust.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[14]

  • Dispose of Waste: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in a sealed container, labeled as hazardous waste, and disposed of through the chemical waste stream.

  • Report: Report the incident to your supervisor and EHS office, as per your institution's policy.

Regulatory Framework: OSHA and EPA

Understanding the regulatory landscape is key to maintaining a compliant laboratory.

  • Environmental Protection Agency (EPA): The EPA, through the RCRA, sets the federal standards for the identification, management, and disposal of hazardous waste.[6] States may have their own, often stricter, regulations.

  • Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety.[15] This includes regulations on hazard communication, training requirements for handling hazardous substances, and the development of health and safety plans, including emergency response procedures.[11][16][17]

By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can ensure they are not only protecting themselves and the environment but also upholding the highest standards of scientific responsibility.

References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
  • Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting - Benchchem.
  • Laboratory Waste Management: The New Regulations.
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
  • Regulation of Laboratory Waste - American Chemical Society.
  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 27).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • AMINO ALCOHOL EA. (2018, June 12).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
  • Hazardous Waste - Overview | Occupational Safety and Health Administration.
  • MSDS of (1R,3S)-3-Aminocyclopentanol hydrochloride - Capot Chemical. (2018, April 8).
  • Material Safety Data Sheet - ChemPoint.com. (2018, January 18).
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - accessdata.fda.gov.
  • chemical waste guidelines - Health, Safety & Risk Management. (2024, April 16).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • chemical waste guidelines - Health, Safety & Risk Management. (2024, April 16).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • SAFETY DATA SHEET - RBNAinfo. (2021, August 10).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.